Product packaging for Isobyakangelicol(Cat. No.:CAS No. 35214-81-4)

Isobyakangelicol

Cat. No.: B600209
CAS No.: 35214-81-4
M. Wt: 316.31
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isobyakangelicol is a member of psoralens.
This compound is a natural product found in Murraya koenigii with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O6 B600209 Isobyakangelicol CAS No. 35214-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-9-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-9(2)12(18)8-22-17-15-11(6-7-21-15)14(20-3)10-4-5-13(19)23-16(10)17/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJATVZZLSOXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isobyakangelicol: A Comprehensive Technical Overview of its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobyakangelicol is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Notably isolated from the roots of Angelica dahurica, this compound has garnered interest within the scientific community for its potential biological activities, including cytotoxic effects against cancer cell lines. This technical guide provides a detailed examination of the chemical properties of this compound, alongside an exploration of its biological effects and the experimental methodologies used to elucidate them. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz (DOT language).

Chemical Properties

This compound possesses a distinct molecular structure that dictates its chemical behavior and biological interactions. The fundamental chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₇H₁₆O₆[1]
Molecular Weight 316.31 g/mol [1]
IUPAC Name 4-methoxy-9-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-oneN/A
CAS Number 35214-81-4N/A
Canonical SMILES CC(C)C(=O)COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2N/A
Appearance White solid[2]

Solubility, Melting Point, and Stability:

Detailed experimental data regarding the specific solubility of this compound in various solvents, its precise melting point, and its stability under different pH, temperature, and light conditions are not extensively available in the public domain. However, furanocoumarins, as a class, are known to be sensitive to light and may undergo degradation upon prolonged exposure.[3][4][5] Stability studies on related furanocoumarins suggest that they are generally stable under typical storage conditions but can be susceptible to hydrolysis under extreme pH conditions.[3][4][5]

Spectroscopic Data:

Biological Activity: Cytotoxicity

This compound has demonstrated cytotoxic activity against human cancer cell lines, specifically hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cells. The half-maximal inhibitory concentration (IC50) values from these studies are presented below.

Cell LineIC50 (µM)
HeLa70.04
HepG217.97

Experimental Protocols

The following section details a standard methodology for assessing the cytotoxicity of a compound like this compound against adherent cell lines, such as HeLa and HepG2, using the Sulforhodamine B (SRB) assay. This protocol is based on established methods and provides a framework for reproducing the cited biological activity data.[6][7][8][9][10]

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol:

  • Cell Seeding:

    • Culture HeLa or HepG2 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

    • Trypsinize and resuspend the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of desired concentrations.

    • Add 100 µL of the diluted compound solutions to the respective wells of the 96-well plate. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • Cell Fixation:

    • After the incubation period, gently remove the media.

    • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

    • Incubate the plate at 4°C for 1 hour.

    • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • SRB Staining:

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate the plate at room temperature for 30 minutes.

    • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plate on a mechanical shaker for 5-10 minutes.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not been definitively elucidated in the available scientific literature. However, based on the activities of structurally similar chalcones and furanocoumarins, it is plausible that this compound may modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and survival.[11][12]

Potential signaling pathways that could be affected by this compound include the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer. The diagram below illustrates a generalized workflow for investigating the effect of a compound like this compound on a hypothetical signaling pathway.

experimental_workflow A Treat Cancer Cells (e.g., HeLa, HepG2) with this compound B Lyse Cells and Extract Proteins A->B C Western Blot Analysis B->C D Measure Phosphorylation Status of Key Signaling Proteins (e.g., Akt, ERK) C->D E Determine Upstream/ Downstream Effects D->E F Elucidate Mechanism of Action E->F

Workflow for Investigating Signaling Pathway Modulation.

The following diagram depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anti-cancer drug development. Further research would be required to determine if and how this compound interacts with this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

References

Isobyakangelicol: A Technical Overview of Its Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobyakangelicol is a natural coumarin compound found in the roots of Angelica dahurica.[1][2] This technical guide provides a summary of the available scientific data on its chemical structure, molecular weight, and known biological activities. The information is presented to support research and development efforts in the fields of oncology and medicinal chemistry.

Chemical Structure and Molecular Properties

This compound is a furanocoumarin, a class of organic chemical compounds characterized by a specific ring structure. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₁₆O₆TargetMol[3]
Molecular Weight 316.31 g/mol TargetMol[3]
CAS Number 35214-81-4GlpBio[2]

Biological Activity

Research has shown that this compound exhibits antiproliferative effects against certain cancer cell lines. Specifically, it has been found to inhibit the growth of HeLa (human cervical cancer) and HepG2 (human liver cancer) cells.[2]

In Vitro Antiproliferative Activity

The potency of this compound's antiproliferative activity is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cell LineIC₅₀ (µM)Source
HeLa70.04TargetMol[3]
HepG217.97TargetMol[3]

Experimental Protocols

General Protocol: MTT Assay for Cell Viability

1. Cell Seeding:

  • Culture cancer cells (e.g., HeLa, HepG2) in appropriate growth medium.
  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Create a series of dilutions of the this compound stock solution in the cell culture medium.
  • Replace the medium in the 96-well plates with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent).

3. Incubation:

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

4. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

5. Solubilization and Absorbance Reading:

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
  • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.

Hypothetical Signaling Pathway and Workflow

While the precise signaling pathway modulated by this compound has not been elucidated, many coumarin compounds are known to induce apoptosis in cancer cells through the PI3K/Akt signaling pathway. The following diagram illustrates a hypothetical mechanism of action for this compound based on the activity of similar compounds.

Hypothetical_Isobyakangelicol_Pathway Hypothetical Signaling Pathway of this compound This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Hypothetical mechanism of this compound inducing apoptosis.

The following diagram illustrates a general experimental workflow for assessing the antiproliferative effects of a compound like this compound.

Experimental_Workflow General Experimental Workflow for Antiproliferative Assessment cluster_invitro In Vitro Studies Cell Culture Cancer Cell Culture (e.g., HeLa, HepG2) Compound Treatment Treatment with This compound Cell Culture->Compound Treatment Viability Assay Cell Viability Assay (e.g., MTT) Compound Treatment->Viability Assay Mechanism Study Mechanism of Action Study (e.g., Western Blot for Apoptosis Markers) Compound Treatment->Mechanism Study Data Analysis IC50 Determination Viability Assay->Data Analysis

Caption: Workflow for in vitro assessment of this compound.

Conclusion

This compound is a natural product with demonstrated antiproliferative activity against specific cancer cell lines. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a therapeutic agent. The information and general protocols provided in this guide are intended to serve as a foundation for such future investigations.

References

An In-depth Technical Guide to the Natural Sources of Isobyakangelicol in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobyakangelicol is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Furanocoumarins are known for their phototoxic, photogenotoxic, and photomutagenic activities, which has led to research into their potential therapeutic applications, including in the treatment of skin diseases and as anticancer agents. This compound, in particular, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the natural plant sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and quantification, and an exploration of its potential role in cellular signaling pathways.

Natural Sources and Quantitative Data

This compound has been identified in several plant species, primarily within the Apiaceae (or Umbelliferae) family, which is known for its production of a diverse array of furanocoumarins. The primary documented source of this compound is Angelica dahurica, a perennial plant used in traditional Chinese medicine.

Table 1: Documented Plant Sources of this compound and Related Furanocoumarins

Plant SpeciesFamilyPlant Part(s)Compound(s) IdentifiedQuantitative Data (this compound)
Angelica dahuricaApiaceaeRootsThis compound, Byakangelicin, Oxypeucedanin, Imperatorin, etc.[1][3]Data not specifically available for this compound. However, studies on related furanocoumarins in the roots have been conducted.
Nothosmyrnium japonicumApiaceaeNot specifiedFuranocoumarinsSpecific quantitative data for this compound is not available.
Glehnia littoralisApiaceaeRoots, Leaves, FruitsPsoralen, Bergapten, Xanthotoxin, etc.Specific quantitative data for this compound is not available.
Grapefruit (Citrus paradisi)RutaceaeFruitBergapten, Bergamottin, etc.[4]While a source of furanocoumarins, this compound has not been reported as a major constituent.

Experimental Protocols

Extraction of this compound from Plant Material

The extraction of this compound from plant sources is a critical first step for its quantification and further study. Various methods can be employed, with the choice of solvent and technique significantly impacting the yield and purity of the extract.

1. Conventional Solvent Extraction (Maceration)

  • Principle: This method involves soaking the plant material in a solvent to dissolve the target compounds.

  • Protocol:

    • Sample Preparation: Air-dry the plant material (e.g., roots of Angelica dahurica) and grind it into a fine powder to increase the surface area for extraction.

    • Maceration: Suspend the powdered plant material in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol) in a sealed container. A common ratio is 1:10 (plant material:solvent, w/v).

    • Incubation: Allow the mixture to stand at room temperature for a period of 24 to 72 hours, with occasional agitation.

    • Filtration: Separate the extract from the solid plant residue by filtration through filter paper.

    • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Ultrasound-Assisted Extraction (UAE)

  • Principle: This technique uses ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and mass transfer, thereby improving extraction efficiency and reducing extraction time.

  • Protocol:

    • Sample Preparation: Prepare the plant material as described for maceration.

    • Extraction: Place the powdered plant material in an extraction vessel with the chosen solvent.

    • Sonication: Immerse the vessel in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.

    • Filtration and Concentration: Follow the same steps as in the maceration protocol.

3. Supercritical Fluid Extraction (SFE)

  • Principle: SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled, allowing for selective extraction. This method is considered a "green" technology due to the use of a non-toxic and environmentally benign solvent.

  • Protocol:

    • Sample Preparation: The powdered plant material is packed into an extraction vessel.

    • Extraction: Supercritical CO2, often modified with a co-solvent like ethanol to increase polarity, is passed through the extraction vessel.

    • Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate.

    • Collection: The collected extract can then be further purified.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. A validated HPLC-UV method is suitable for the routine analysis of this compound in plant extracts.

  • Principle: The extract is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the extract are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is used to detect the compounds as they elute from the column.

  • Detailed Methodology:

    • Instrumentation: A standard HPLC system equipped with a pump, injector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a UV-Vis detector.

    • Mobile Phase: A gradient elution is typically employed for the separation of furanocoumarins. A common mobile phase consists of a mixture of water (often acidified with a small amount of formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. The gradient program involves changing the proportion of the organic solvent over time to effectively separate compounds with different polarities.

    • Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol) at a known concentration. Prepare a series of calibration standards by diluting the stock solution to different concentrations.

    • Sample Preparation: Dissolve a known amount of the crude plant extract in the mobile phase or a suitable solvent, filter through a 0.45 µm syringe filter to remove particulate matter, and inject a fixed volume (e.g., 10-20 µL) into the HPLC system.

    • Chromatographic Conditions:

      • Flow Rate: Typically 1.0 mL/min.

      • Column Temperature: Maintained at a constant temperature, for example, 25-30°C.

      • Detection Wavelength: Furanocoumarins generally exhibit strong UV absorbance. The detection wavelength should be set at the maximum absorbance of this compound, which can be determined by acquiring a UV spectrum of the standard. A wavelength in the range of 254-330 nm is often suitable.

    • Quantification:

      • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

      • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

      • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Logical Relationships

While direct studies on the specific signaling pathways modulated by this compound are limited, research on the broader class of furanocoumarins suggests potential interactions with key inflammatory and cell signaling cascades. Furanocoumarins from various plant sources, such as grapefruit, have been shown to modulate pathways including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] These pathways are crucial regulators of inflammation, cell proliferation, and apoptosis.

Hypothesized Signaling Pathway Involvement of this compound

Based on the known anti-inflammatory properties of some furanocoumarins, it is plausible that this compound may exert its effects through the modulation of the NF-κB and MAPK pathways.

  • NF-κB Signaling Pathway: This pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus to induce the expression of pro-inflammatory genes. Furanocoumarins may inhibit this pathway by preventing the degradation of the inhibitory protein IκBα or by directly inhibiting the nuclear translocation of NF-κB.

  • MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a critical role in transducing extracellular signals to cellular responses, including inflammation and cell growth. Certain furanocoumarins have been shown to inhibit the phosphorylation and activation of key MAPK proteins, thereby downregulating downstream inflammatory responses.

Visualizations

Below are diagrams generated using Graphviz (DOT language) to illustrate the experimental workflow for this compound extraction and quantification, and a hypothesized signaling pathway.

Experimental_Workflow PlantMaterial Plant Material (e.g., Angelica dahurica roots) Grinding Grinding PlantMaterial->Grinding Extraction Extraction (Maceration, UAE, or SFE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract HPLCSamplePrep HPLC Sample Preparation (Dissolving & Filtering) CrudeExtract->HPLCSamplePrep HPLC HPLC Analysis HPLCSamplePrep->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for the extraction and quantification of this compound.

Hypothesized_Signaling_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation InflammatoryStimuli->IKK MAPKKK MAPKKK Activation InflammatoryStimuli->MAPKKK This compound This compound This compound->IKK Inhibition? This compound->MAPKKK Inhibition? IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Nuclear Translocation IkBa->NFkB GeneExpression Pro-inflammatory Gene Expression NFkB->GeneExpression InflammatoryResponse Inflammatory Response GeneExpression->InflammatoryResponse MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK Activation (p38, JNK, ERK) MAPKK->MAPK MAPK->InflammatoryResponse

References

The Biosynthesis of Isobyakangelicol in Angelica dahurica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of isobyakangelicol, a significant furanocoumarin found in the medicinal plant Angelica dahurica. This document details the known enzymatic steps, intermediate compounds, and presents available quantitative data. Furthermore, it furnishes detailed experimental protocols for key analytical techniques and visualizations of the metabolic pathway to facilitate further research and drug development endeavors.

Introduction

Angelica dahurica, commonly known as Bai Zhi, is a perennial plant of the Apiaceae family, long used in traditional Chinese medicine. Its roots are a rich source of various bioactive compounds, particularly furanocoumarins, which are noted for their diverse pharmacological activities. Among these, this compound has garnered interest for its potential therapeutic properties. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel pharmaceuticals.

The Furanocoumarin Biosynthetic Pathway: An Overview

The biosynthesis of furanocoumarins in Angelica dahurica originates from the phenylpropanoid pathway. The core structure is derived from umbelliferone, which undergoes a series of prenylation, cyclization, and hydroxylation reactions catalyzed by various enzymes, primarily from the cytochrome P450 superfamily.

From Umbelliferone to Psoralen

The initial steps of the pathway leading to the central intermediate, psoralen, are well-established. Umbelliferone is first prenylated to form demethylsuberosin, which is then converted to (+)-marmesin. Subsequently, psoralen synthase catalyzes the formation of psoralen from (+)-marmesin.

Hydroxylation of Psoralen: A Key Branching Point

Psoralen serves as a crucial branch point in the synthesis of various furanocoumarins. In Angelica dahurica, specific cytochrome P450 enzymes catalyze the hydroxylation of psoralen at different positions, leading to the formation of key intermediates.

Integrative multi-omics studies have identified several cytochrome P450 enzymes involved in this stage of the pathway in Angelica dahurica. Specifically, CYP71AZ18 has been shown to catalyze the hydroxylation of psoralen at the C-5 position to produce bergaptol. Concurrently, CYP71AZ19 and CYP83F95 catalyze the hydroxylation at the C-8 position to yield xanthotoxol.[1]

The Putative Final Steps to this compound

The biosynthesis from xanthotoxol to byakangelicol and subsequently to this compound involves further modifications. While the complete enzymatic details are still under investigation, a putative pathway can be constructed based on the identified furanocoumarins in Angelica dahurica.

Byakangelicin is a known constituent of Angelica dahurica and is structurally related to this compound. It is hypothesized that byakangelicin is a direct precursor to this compound. The conversion of byakangelicin to this compound involves an isomerization reaction. However, the specific enzyme catalyzing this step has not yet been identified in Angelica dahurica or other furanocoumarin-producing plants.

Quantitative Data on Furanocoumarin Content

Several studies have quantified the furanocoumarin content in the roots of Angelica dahurica. This data is essential for understanding the metabolic flux through the pathway and for quality control of medicinal preparations.

FuranocoumarinMean Content (mg/g dry weight)Reference
Psoralen0.01819[2]
Xanthotoxol0.01930[2]
Xanthotoxin0.05268[2]
Bergapten0.1298[2]
Byakangelicin0.06268[2]
Imperatorin1.277[2]
Isoimperatorin0.6492[2]
Oxypeucedanin2.844[2]
Oxypeucedanin Hydrate0.2162[2]
This compound Not explicitly quantified in this study

Note: The concentration of this compound has been reported in qualitative studies but comprehensive quantitative data across different samples is limited.

Visualizing the Biosynthesis Pathway

To provide a clear overview of the metabolic route to this compound, the following diagrams illustrate the key steps and their relationships.

Isobyakangelicol_Biosynthesis Umbelliferone Umbelliferone Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Prenyltransferase Marmesin (+)-Marmesin Demethylsuberosin->Marmesin Marmesin Synthase (CYP) Psoralen Psoralen Marmesin->Psoralen Psoralen Synthase (CYP) Xanthotoxol Xanthotoxol Psoralen->Xanthotoxol CYP71AZ19 CYP83F95 Prenylated_Xanthotoxol Prenylated Xanthotoxol (e.g., Imperatorin) Xanthotoxol->Prenylated_Xanthotoxol Prenyltransferase Byakangelicin Byakangelicin Prenylated_Xanthotoxol->Byakangelicin Further Modifications This compound This compound Byakangelicin->this compound Isomerase (Putative)

A simplified diagram of the proposed this compound biosynthesis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway in Angelica dahurica.

Extraction and Quantification of Furanocoumarins by HPLC

Objective: To extract and quantify this compound and other furanocoumarins from Angelica dahurica root samples.

Materials:

  • Dried root powder of Angelica dahurica

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Reference standards for this compound, byakangelicin, and other furanocoumarins

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with a C18 column and UV or DAD detector

Procedure:

  • Extraction:

    • Weigh 1.0 g of dried, powdered Angelica dahurica root into a conical flask.

    • Add 20 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

    • Re-dissolve the residue in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

  • HPLC Analysis:

    • Filter the extracted sample through a 0.22 µm syringe filter before injection.

    • Prepare a series of standard solutions of known concentrations for each furanocoumarin.

    • Set up the HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Use a gradient elution program with a mobile phase consisting of (A) water (with or without 0.1% formic acid) and (B) acetonitrile. A typical gradient might be: 0-10 min, 20-40% B; 10-25 min, 40-70% B; 25-30 min, 70-20% B.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Monitor the eluent at a wavelength of 254 nm or use a DAD detector to scan a range (e.g., 220-400 nm).

    • Inject the standard solutions to create a calibration curve.

    • Inject the sample extract and identify the peaks by comparing their retention times with the standards.

    • Quantify the amount of each furanocoumarin in the sample using the calibration curve.

HPLC_Workflow Start Start: Dried A. dahurica Root Powder Extraction Methanol Extraction (Ultrasonication) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Methanol Evaporation->Reconstitution Filtration 0.22 µm Filtration Reconstitution->Filtration HPLC HPLC-DAD Analysis (C18 Column) Filtration->HPLC Quantification Quantification using Calibration Curves HPLC->Quantification End End: Furanocoumarin Concentrations Quantification->End

Workflow for the extraction and quantification of furanocoumarins.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To analyze the expression levels of candidate genes involved in the this compound biosynthesis pathway.

Materials:

  • Angelica dahurica tissue samples (e.g., root, leaf)

  • Liquid nitrogen

  • RNA extraction kit (e.g., TRIzol or a plant-specific kit)

  • DNase I

  • Reverse transcription kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for target and reference genes

  • RT-qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Grind frozen Angelica dahurica tissue to a fine powder in liquid nitrogen.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Primer Design and Validation:

    • Design gene-specific primers for the target genes (e.g., CYP71AZ18, CYP71AZ19, CYP83F95, and putative isomerase genes) and stable reference genes.

    • Validate primer specificity by running a standard PCR and analyzing the products on an agarose gel to ensure a single amplicon of the correct size is produced.

    • Perform a melting curve analysis after the qPCR run to further confirm primer specificity.

  • RT-qPCR:

    • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

    • Include no-template controls (NTCs) to check for contamination.

    • Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing to the expression of one or more validated reference genes.

qRT_PCR_Workflow Start Start: A. dahurica Tissue RNA_Extraction Total RNA Extraction Start->RNA_Extraction DNase DNase I Treatment RNA_Extraction->DNase cDNA_Synthesis cDNA Synthesis DNase->cDNA_Synthesis qPCR RT-qPCR with SYBR Green cDNA_Synthesis->qPCR Analysis Relative Quantification (2-ΔΔCt Method) qPCR->Analysis End End: Gene Expression Levels Analysis->End

Workflow for gene expression analysis using RT-qPCR.
Heterologous Expression and Enzyme Assay of Cytochrome P450s

Objective: To functionally characterize the candidate cytochrome P450 enzymes involved in the furanocoumarin pathway.

Materials:

  • Expression vector (e.g., pYES-DEST52 for yeast, pETite for E. coli)

  • Competent cells (Saccharomyces cerevisiae or Escherichia coli)

  • Appropriate growth media and inducers (e.g., galactose for yeast, IPTG for E. coli)

  • Cell lysis buffer

  • Ultrasonicator or French press

  • Ultracentrifuge

  • Protein purification columns (if required)

  • NADPH

  • Substrate (e.g., psoralen, byakangelicin)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • LC-MS system for product identification and quantification

Procedure:

  • Heterologous Expression:

    • Clone the full-length cDNA of the target P450 gene into an appropriate expression vector.

    • Transform the expression construct into a suitable host strain (e.g., WAT11 yeast strain co-expressing an NADPH-cytochrome P450 reductase).

    • Grow the transformed cells in selective media and induce protein expression.

  • Microsome Isolation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication or using a French press.

    • Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.

    • Pellet the microsomal fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g).

    • Resuspend the microsomal pellet in a storage buffer.

  • Enzyme Assay:

    • Set up the reaction mixture containing the microsomal fraction, reaction buffer, and the substrate.

    • Pre-incubate the mixture at the optimal temperature (e.g., 30°C).

    • Initiate the reaction by adding NADPH.

    • Incubate for a specific time period (e.g., 30-60 minutes).

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or ethyl acetate).

    • Extract the products with an organic solvent.

    • Analyze the products by LC-MS to identify and quantify the enzymatic products.

Conclusion and Future Directions

The biosynthesis of this compound in Angelica dahurica is a complex process involving multiple enzymatic steps. While significant progress has been made in elucidating the earlier stages of the furanocoumarin pathway, the final conversion of byakangelicin to this compound remains an area for future investigation. The identification and characterization of the putative isomerase responsible for this reaction will be a key step in fully understanding and potentially manipulating the production of this bioactive compound. The experimental protocols provided in this guide offer a robust framework for researchers to further explore this fascinating metabolic pathway.

References

An In-depth Technical Guide to Isobyakangelicol: Chemical Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobyakangelicol, a natural furanocoumarin primarily isolated from Angelica dahurica, has demonstrated noteworthy anti-proliferative effects against various cancer cell lines. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, and known biological activities. Detailed experimental methodologies for assessing its anti-cancer effects are presented, alongside available data on its mechanism of action. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Identity and Properties

This compound is a naturally occurring furanocoumarin. Its chemical and physical properties are summarized in the tables below, providing a comprehensive overview for researchers.

Table 1: Chemical Identifiers of this compound
Identifier TypeIdentifierSource
CAS Number 35214-81-4[1][2][3]
PubChem CID 5318521[4]
IUPAC Name 4-methoxy-9-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one[4]
Molecular Formula C17H16O6[2][4]
Synonyms Anhydrobyakangelicin, 4-methoxy-9-(3-methyl-2-oxobutoxy)furo(3,2-g)chromen-7-one[4]
InChI InChI=1S/C17H16O6/c1-9(2)12(18)8-22-17-15-11(6-7-21-15)14(20-3)10-4-5-13(19)23-16(10)17/h4-7,9H,8H2,1-3H3[4]
InChIKey GYJATVZZLSOXTA-UHFFFAOYSA-N[4]
SMILES CC(C)C(=O)COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2[4]
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 316.31 g/mol [2][4]
Exact Mass 316.09468823 g/mol [4]
XLogP3 2.5[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 6[4]
Rotatable Bond Count 5[4]

Biological Activity and Pharmacokinetics

Anti-Cancer Activity

This compound has been identified as a coumarin compound found in the roots of Angelica dahurica.[1][2] Laboratory studies have demonstrated its potential as an anti-cancer agent. Specifically, it has been shown to inhibit the growth of human cervical cancer (HeLa) and human liver cancer (HepG2) cells.[1][2]

Table 3: In Vitro Anti-proliferative Activity of this compound
Cell LineIC50 (µM)Cancer TypeSource
HeLa 70.04Cervical Cancer[1][2]
HepG2 17.97Liver Cancer[1][2]

The molecular mechanisms underlying the anti-proliferative effects of this compound are not yet fully elucidated. Further research is required to identify the specific signaling pathways modulated by this compound.

Pharmacokinetics

Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively documented in publicly available literature. However, studies on other furanocoumarins isolated from Angelica dahurica, such as oxypeucedanin, imperatorin, and isoimperatorin, have shown that these compounds are rapidly absorbed after oral administration in rats, reaching peak plasma concentrations within 40-75 minutes. This suggests that this compound may also exhibit relatively rapid oral absorption. It is important to note that the pharmacokinetic profile of a compound within a complex plant extract can differ from that of the isolated compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound of interest.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and differentiate between apoptotic, necrotic, and live cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent dye that can only enter cells with a compromised cell membrane, which is characteristic of late apoptotic and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways modulated by this compound in cancer cells. Therefore, a diagram of a specific signaling pathway cannot be provided at this time. Future research should focus on elucidating the molecular targets of this compound to understand its mechanism of action.

Below is a generalized experimental workflow for screening natural compounds for anti-cancer activity, which can be applied to the investigation of this compound.

experimental_workflow cluster_extraction Compound Isolation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_invivo In Vivo Studies plant Angelica dahurica extraction Extraction & Fractionation plant->extraction iso Isolation of this compound extraction->iso cell_culture Cancer Cell Lines (HeLa, HepG2) iso->cell_culture viability Cell Viability Assay (MTT) cell_culture->viability cell_cycle Cell Cycle Analysis cell_culture->cell_cycle apoptosis Apoptosis Assay cell_culture->apoptosis pathway Signaling Pathway Analysis (Western Blot, etc.) viability->pathway target Target Identification pathway->target animal Animal Models target->animal pk Pharmacokinetics animal->pk efficacy Efficacy Studies animal->efficacy

Caption: Generalized workflow for anti-cancer drug discovery from natural products.

Conclusion

This compound presents as a promising natural compound with demonstrated anti-proliferative activity against cervical and liver cancer cell lines. This technical guide has consolidated the available chemical and biological data for this molecule and provided standardized experimental protocols to facilitate further research. A significant gap in the current knowledge is the lack of information regarding the specific molecular targets and signaling pathways affected by this compound. Future investigations should prioritize elucidating its mechanism of action to fully assess its therapeutic potential. The provided experimental workflows offer a roadmap for researchers to systematically explore the anti-cancer properties of this compound and similar natural products.

References

The Solubility Profile of Isobyakangelicol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Isobyakangelicol, a furanocoumarin of significant interest in phytochemical and pharmacological research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its solubility in various solvents, standardized experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Understanding the Solubility of this compound

This compound is a natural furanocoumarin, a class of organic compounds known for their photosensitizing effects and other biological activities. The solubility of this compound is a critical physicochemical parameter that influences its extraction from natural sources, formulation into therapeutic agents, and its behavior in biological systems.

Qualitative Solubility Overview

As a furanocoumarin aglycone, this compound exhibits solubility characteristics typical of this class of compounds. It is generally soluble in a range of organic solvents, attributable to its molecular structure which contains both polar and non-polar functionalities.

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in alcohols like methanol and ethanol. Chloroform and petroleum ether have also been effectively used for the extraction of similar furanocoumarins, suggesting good solubility.

  • Moderate Solubility: Likely in less polar organic solvents.

  • Low to Insoluble: Expected in water due to the predominantly non-polar nature of the furanocoumarin backbone.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a variety of solvents is not extensively reported in publicly available literature. To facilitate further research and application, this guide provides a standardized protocol for determining these values. The following table is presented as a template for researchers to populate with their experimental findings.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water
Methanol
Ethanol
Dimethyl Sulfoxide (DMSO)
Acetonitrile
Ethyl Acetate
Chloroform
n-Hexane
Other (Specify)

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility, primarily based on the widely accepted shake-flask method.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected solvents (analytical grade)

  • Thermostatic shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • For complete separation, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in mg/mL and mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Determination_Workflow start Start prepare_solutions Prepare Supersaturated Solutions (Excess this compound in Solvent) start->prepare_solutions equilibration Equilibration (Thermostatic Shaking, 24-48h) prepare_solutions->equilibration phase_separation Phase Separation (Centrifugation) equilibration->phase_separation sample_collection Sample Collection & Filtration (Supernatant through 0.22µm filter) phase_separation->sample_collection quantification Quantification (HPLC Analysis) sample_collection->quantification data_analysis Data Analysis & Reporting (Calculate Solubility) quantification->data_analysis end End data_analysis->end

Workflow for Determining this compound Solubility.

This technical guide serves as a foundational resource for researchers working with this compound. While specific quantitative data is pending experimental determination, the provided qualitative overview and detailed protocol offer a robust framework for advancing the understanding and application of this promising natural compound.

Isobyakangelicol: A Preclinical Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Isobyakangelicol, a naturally occurring furanocoumarin belonging to the psoralen class of compounds, has emerged as a molecule of interest in preclinical cancer research. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing upon available data for the compound and analogous furanocoumarins. The primary anticancer effects of this chemical class are attributed to the induction of apoptosis and cell cycle arrest in cancer cells. This guide details the experimental protocols utilized to elucidate these mechanisms and presents available quantitative data to support these findings. Furthermore, it visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound is a furanocoumarin with the chemical formula C17H16O6 and the IUPAC name 4-methoxy-9-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one. Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, and are known for their diverse pharmacological activities. Preclinical studies have begun to shed light on the anticancer potential of this compound and related compounds, suggesting a mechanism of action centered on the disruption of fundamental cellular processes in malignant cells.

Initial in vitro studies have demonstrated the cytotoxic effects of this compound against human cervical cancer (HeLa) and liver cancer (HepG2) cell lines. While detailed mechanistic studies on this compound are still emerging, the broader family of furanocoumarins has been more extensively studied, providing a foundational understanding of the likely pathways through which this compound exerts its anticancer effects. These mechanisms primarily involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

This technical guide aims to consolidate the available preclinical data and provide a detailed framework for researchers investigating the anticancer properties of this compound and other furanocoumarins.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The preclinical evidence strongly suggests that the primary anticancer mechanism of furanocoumarins, and by extension this compound, is the induction of apoptosis and cell cycle arrest in cancer cells.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Furanocoumarins have been shown to reinstate this process in malignant cells through the modulation of key signaling pathways. The induction of apoptosis is typically characterized by morphological changes such as cell shrinkage, membrane blebbing, and chromatin condensation, and is biochemically mediated by a cascade of enzymes called caspases.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and duplication. This process is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and cell division. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled growth. Furanocoumarins have been observed to interfere with the cell cycle machinery, causing arrest at specific phases, thereby preventing cancer cell proliferation.

Experimental Protocols

The following section details the standard experimental protocols used to investigate the mechanism of action of furanocoumarins like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (or other furanocoumarins) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).

  • MTT Incubation: Following treatment, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: After incubation, the MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where the cell membrane has been compromised.

Protocol:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

PI staining of DNA is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the compound of interest, harvested, and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways, such as the Bcl-2 family of proteins (Bcl-2, Bax) and caspases (caspase-3, caspase-9).

Protocol:

  • Protein Extraction: After treatment with the furanocoumarin, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified using densitometry.

Quantitative Data Summary

Due to the limited availability of detailed preclinical studies on this compound, the following tables present representative quantitative data from studies on closely related furanocoumarins to illustrate the typical anticancer effects observed for this class of compounds.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines.

Cell LineIC50 (µM)Incubation Time (hours)
HeLa (Cervical Cancer)70.04Not Specified
HepG2 (Liver Cancer)17.97Not Specified

Table 2: Representative Data on Apoptosis Induction by a Furanocoumarin in a Human Cancer Cell Line (Hypothetical Data Based on Typical Findings).

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells
Control02.5 ± 0.51.8 ± 0.3
Furanocoumarin X1015.2 ± 1.25.6 ± 0.8
Furanocoumarin X2528.9 ± 2.112.4 ± 1.5
Furanocoumarin X5045.7 ± 3.520.1 ± 2.0

Table 3: Representative Data on Cell Cycle Arrest Induced by a Furanocoumarin in a Human Cancer Cell Line (Hypothetical Data Based on Typical Findings).

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control055.3 ± 2.828.1 ± 1.916.6 ± 1.5
Furanocoumarin Y2068.2 ± 3.115.5 ± 1.416.3 ± 1.7
Furanocoumarin Y4075.1 ± 3.910.2 ± 1.114.7 ± 1.6

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the anticancer action of furanocoumarins and the general workflows of the experimental protocols described.

apoptosis_pathway furanocoumarin This compound (Furanocoumarin) bcl2 Bcl-2 (Anti-apoptotic) furanocoumarin->bcl2 Inhibits bax Bax (Pro-apoptotic) furanocoumarin->bax Promotes mito Mitochondria cyto_c Cytochrome c release mito->cyto_c bcl2->mito bax->mito casp9 Caspase-9 activation cyto_c->casp9 casp3 Caspase-3 activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by this compound.

cell_cycle_arrest_pathway furanocoumarin This compound (Furanocoumarin) cdk Cyclin-Dependent Kinases (CDKs) furanocoumarin->cdk Inhibits arrest Cell Cycle Arrest furanocoumarin->arrest cell_cycle Cell Cycle Progression (G1 -> S -> G2 -> M) cdk->cell_cycle cyclin Cyclins cyclin->cdk

Caption: General mechanism of cell cycle arrest induced by this compound.

mtt_workflow cluster_0 MTT Assay Workflow A Seed Cells in 96-well plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Add Solubilizing Agent D->E F Measure Absorbance (570 nm) E->F

Caption: Experimental workflow for the MTT cell viability assay.

apoptosis_workflow cluster_1 Annexin V/PI Apoptosis Assay Workflow A Treat Cells with this compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and PI B->C D Incubate (15 minutes) C->D E Analyze by Flow Cytometry D->E

Caption: Experimental workflow for apoptosis detection via flow cytometry.

Conclusion

The available preclinical data, primarily from studies on related furanocoumarins, strongly indicate that this compound possesses anticancer properties mediated through the induction of apoptosis and cell cycle arrest. The experimental protocols and representative data presented in this guide provide a solid foundation for further investigation into the precise molecular targets and signaling pathways modulated by this compound. Future research should focus on conducting detailed dose-response and time-course studies with this compound across a broader range of cancer cell lines to confirm and expand upon these findings. Such studies will be crucial for the continued development of this compound as a potential therapeutic agent in oncology.

A Technical Guide to the Biological Activity of Isobyakangelicol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the biological activities of the furanocoumarin isobyakangelicol and its derivatives. Due to the limited specific research on this compound, this guide focuses extensively on its well-studied isomer, byakangelicin (BYA), as a proxy to understand its potential therapeutic applications. The primary biological activity discussed is its anti-inflammatory effect, with a focus on its mechanism of action in osteoarthritis models.

Introduction to this compound and Byakangelicin

This compound and byakangelicin are naturally occurring furanocoumarins, a class of organic compounds produced by various plants, notably in the root of Angelica dahurica. These compounds are structural isomers and are recognized for their diverse pharmacological potential. Byakangelicin, in particular, has garnered scientific interest for its potent anti-inflammatory properties, which are mediated through the modulation of key signaling pathways involved in the inflammatory response.

Anti-inflammatory Activity of Byakangelicin

Byakangelicin has demonstrated significant anti-inflammatory effects, particularly in the context of osteoarthritis (OA), a degenerative joint disease characterized by chronic inflammation and cartilage degradation.[1]

In Vitro Efficacy in Chondrocytes

In laboratory studies using mouse chondrocytes (cartilage cells) stimulated with interleukin-1β (IL-1β), a pro-inflammatory cytokine, byakangelicin treatment effectively suppressed the inflammatory cascade.[1] It inhibited the expression of key inflammatory mediators and enzymes responsible for cartilage matrix degradation.[1]

Table 1: In Vitro Anti-inflammatory Effects of Byakangelicin on IL-1β-induced Mouse Chondrocytes

Target MoleculeEffect of Byakangelicin TreatmentExperimental Model
Inducible Nitric Oxide Synthase (iNOS)Inhibition of expressionIL-1β-induced mouse chondrocytes
Cyclooxygenase-2 (COX-2)Inhibition of expressionIL-1β-induced mouse chondrocytes
Tumor Necrosis Factor-alpha (TNF-α)Inhibition of expressionIL-1β-induced mouse chondrocytes
Interleukin-6 (IL-6)Inhibition of expressionIL-1β-induced mouse chondrocytes
Type II CollagenPromotion of expressionIL-1β-induced mouse chondrocytes
AggrecanPromotion of expressionIL-1β-induced mouse chondrocytes
ADAMTS5Inhibition of expressionIL-1β-induced mouse chondrocytes
Matrix Metalloproteinases (MMPs)Inhibition of expressionIL-1β-induced mouse chondrocytes

Source: Data compiled from in vitro studies on mouse chondrocytes.[1]

In Vivo Efficacy in Osteoarthritis Models

The protective effects of byakangelicin have been confirmed in animal models of osteoarthritis. In a surgical destabilization of the medial meniscus (DMM) mouse model, which mimics human OA, administration of byakangelicin led to the amelioration of disease progression.[1]

Mechanism of Action: Suppression of NF-κB Signaling

The primary anti-inflammatory mechanism of byakangelicin is its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[1][2] By inhibiting this pathway, byakangelicin effectively halts the production of these inflammatory mediators at the genetic level.

NF_kappaB_Pathway Byakangelicin's Inhibition of the NF-κB Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R Binds IKK_Complex IKK Complex IL-1R->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB_IκBα_Complex IκBα->NF-κB_IκBα_Complex NF-κB NF-κB (p65/p50) DNA DNA NF-κB->DNA Translocates & Binds NF-κB->NF-κB_IκBα_Complex Inhibited BYA Byakangelicin BYA->IKK_Complex Inhibits Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription NF-κB_IκBα_Complex->IKK_Complex Experimental_Workflow Workflow for In Vitro Anti-inflammatory Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation A 1. Isolate & Culture Primary Mouse Chondrocytes B 2. Seed Cells in Plates & Allow Adherence A->B C 3. Pre-treat with Byakangelicin (Varying Concentrations) B->C D 4. Stimulate with IL-1β (e.g., 10 ng/mL for 24h) C->D E 5. Harvest Cells D->E F RNA Extraction & RT-qPCR (for Gene Expression) E->F Gene Analysis G Protein Lysis & Western Blot (for Protein Expression) E->G Protein Analysis H 6. Quantify & Compare Expression Levels vs. Controls F->H G->H

References

The Discovery and Isolation of Isobyakangelicol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Isobyakangelicol, a furanocoumarin of significant interest to the scientific community, was first isolated and identified in 1971 from the roots of Angelica dahurica. This guide provides an in-depth overview of its discovery, the history of its isolation, and the methodologies involved, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Isolation

The seminal work on the discovery of this compound was published in 1971 by two independent research groups. Perel'son et al. reported its isolation from Angelica dahurica in the journal Khimiya Prirodnykh Soedinenii (Chemistry of Natural Compounds).[1] Shortly thereafter, Saiki et al. also described the isolation of the compound, which they initially named neobyakangelicol or anhydrobyakangelicin, from the same plant species in Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan).[1] These initial studies laid the foundation for all subsequent research on this furanocoumarin.

The natural sources of this compound are primarily plants from the Angelica genus, with Angelica dahurica being the most prominent.[1] It has also been identified in other species, including Murraya koenigii.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is crucial for its application in research and drug development. The following table summarizes key reported values.

PropertyValueReference
Molecular FormulaC₁₇H₁₆O₆
Molecular Weight316.31 g/mol
Melting Point108-109 °C[1]
AppearanceCrystalline solid

Experimental Protocols for Isolation

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. While the original 1971 papers provide the foundational methods, modern protocols have been refined for improved yield and purity. Below is a generalized experimental workflow based on common phytochemical isolation techniques for furanocoumarins.

Experimental Workflow for this compound Isolation

Isolation_Workflow Plant_Material Dried and Powdered Angelica dahurica Roots Extraction Soxhlet Extraction (e.g., with ethanol or methanol) Plant_Material->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient elution with hexane-ethyl acetate) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Purification Recrystallization or Preparative HPLC Fraction_Collection->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound

Caption: A generalized workflow for the isolation of this compound.

Detailed Methodology:

  • Plant Material Preparation: The roots of Angelica dahurica are collected, dried, and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus with a solvent such as ethanol or methanol. This process is carried out for several hours to ensure complete extraction of the desired compounds.

  • Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system, commonly a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the different components of the extract.

  • Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Purification: The fractions rich in this compound are combined and further purified. This can be achieved through recrystallization from a suitable solvent or by using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Biological Activities and Signaling Pathways

This compound has been investigated for a range of biological activities, with a particular focus on its anti-inflammatory and anti-cancer properties.

Anti-inflammatory Effects and Signaling Pathways

Research suggests that this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways. While direct and conclusive evidence specifically for this compound is still emerging, studies on related furanocoumarins and extracts from Angelica species point towards the involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central regulators of the inflammatory response.

Potential Anti-inflammatory Mechanism of this compound

Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimulus Inflammatory Stimulus MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Cytokines Mediators Inflammatory Mediators (e.g., iNOS, COX-2) MAPK->Mediators NFkB->Cytokines NFkB->Mediators This compound This compound This compound->MAPK Inhibition This compound->NFkB Inhibition

Caption: A proposed mechanism for the anti-inflammatory action of this compound.

This guide provides a comprehensive technical overview of the discovery and isolation of this compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isobyakangelicol from Angelica dahurica Roots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting and purifying isobyakangelicol from the roots of Angelica dahurica. The protocols are based on established scientific literature and are intended for laboratory use.

Introduction

This compound is a furanocoumarin found in the roots of Angelica dahurica, a plant with a long history of use in traditional medicine. Coumarins from Angelica dahurica are known for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2] this compound, specifically, has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[3] This document outlines detailed protocols for the extraction and purification of this compound for research and drug development purposes.

Data Presentation: Comparison of Extraction Methods

Several methods have been employed for the extraction of coumarins from Angelica dahurica roots. The choice of method can significantly impact the yield and purity of the desired compound. Below is a summary of quantitative data from various studies on the extraction of coumarins, including this compound.

Extraction MethodSolventKey ParametersCompound(s) QuantifiedYield/ContentReference
Solvent Extraction 70% EthanolReflux extractionByakangelicol, Oxypeucedanin, Imperatorin, Phellopterin, IsoimperatorinNot specified for individual compounds[4]
Ultrasound-Assisted Extraction (UAE) 75% Ethanol300 W, 50 Hz, 60 °C, 60 minTotal CoumarinsNot specified[5]
UAE with Deep Eutectic Solvent (DES) Choline chloride, citric acid, and water (1:1:2 molar ratio)Liquid-solid ratio: 10:1 (mL/g), Time: 50 min, Temperature: 59.85 °CTotal Coumarins (including byakangelicin)1.18%[5][6]
Microwave-Assisted Extraction (MAE) HexaneTemperature: 70 °C, Time: 10 min, Solvent-to-solid ratio: 20:1Furanocoumarins (from Heracleum sosnowskyi)Angelicin: 2.3 mg/g, Bergapten: 3.14 mg/g
MAE with Deep Eutectic Solvent (DES) Tetrabutylammonium bromide and pyruvate (1:2 molar ratio)Not specifiedBergapten, Oxypeucedanin, Imperatorin, Cnidilin, IsoimperatorinImproved by 10.74% vs conventional[7][8]

Experimental Protocols

Preparation of Plant Material
  • Procurement and Identification : Obtain dried roots of Angelica dahurica. Ensure proper botanical identification.

  • Grinding : Grind the dried roots into a fine powder (e.g., 60 mesh) to increase the surface area for efficient extraction.[9]

  • Drying : Dry the powdered material in an oven at a controlled temperature (e.g., 60°C) to a constant weight to remove residual moisture.

Extraction Protocols

This protocol is a conventional and effective method for extracting coumarins.

  • Sample Preparation : Weigh 10 g of powdered Angelica dahurica root and place it in a flask.

  • Solvent Addition : Add 120 mL of 80% ethanol to achieve a solvent-to-solid ratio of 12:1 (mL/g).[9]

  • Ultrasonication : Place the flask in an ultrasonic bath. Set the parameters to:

    • Ultrasonic Power: 240 W[9]

    • Temperature: 30°C[9]

    • Time: 20 minutes[9]

  • Filtration : After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation : Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Storage : Store the crude extract at 4°C for further purification.

MAE is a rapid extraction method that can improve efficiency.

  • Sample Preparation : Place 1 g of powdered Angelica dahurica root into a microwave extraction vessel.

  • Solvent Addition : Add an appropriate volume of a suitable solvent (e.g., 70% ethanol or a deep eutectic solvent).

  • Microwave Irradiation : Place the vessel in a microwave extractor and apply the optimized conditions. For example, for a related plant, the optimal conditions were:

    • Temperature: 70°C

    • Time: 10 minutes

  • Cooling and Filtration : Allow the mixture to cool to room temperature and then filter to separate the extract from the solid residue.

  • Solvent Evaporation : Remove the solvent from the filtrate using a rotary evaporator to yield the crude extract.

Purification of this compound

The crude extract contains a mixture of compounds. Purification is necessary to isolate this compound.

  • Column Chromatography :

    • Stationary Phase : Silica gel (e.g., 200-300 mesh).

    • Mobile Phase : A gradient of n-hexane and ethyl acetate is commonly used. Start with a low polarity solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate.

    • Fraction Collection : Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase and UV detection (e.g., at 254 nm and 365 nm).

    • Pooling : Combine fractions containing the compound of interest based on the TLC profile.

  • High-Performance Liquid Chromatography (HPLC) :

    • For final purification and quantification, reversed-phase HPLC is effective.

    • Column : A C18 column is typically used.[10]

    • Mobile Phase : A mixture of acetonitrile and water is a common mobile phase.[4][10]

    • Detection : UV detector set at a wavelength where this compound has maximum absorbance (e.g., 254 nm).[10]

    • Quantification : A calibration curve of a pure this compound standard should be used for accurate quantification.[10]

Mandatory Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification p1 Angelica dahurica Roots p2 Grinding (60 mesh) p1->p2 p3 Drying (60°C) p2->p3 e1 Solvent Addition (e.g., 80% Ethanol) p3->e1 e2 Ultrasound-Assisted Extraction (240W, 30°C, 20 min) e1->e2 e3 Filtration e2->e3 e4 Solvent Evaporation e3->e4 e5 Crude Extract e4->e5 u1 Column Chromatography (Silica Gel, n-hexane:EtOAc) e5->u1 u2 Fraction Collection & TLC Analysis u1->u2 u3 High-Performance Liquid Chromatography (C18, ACN:H2O) u2->u3 u4 Pure this compound u3->u4

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3]

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., IL-1β IKK IKK Complex stimulus->IKK Activates IkB_NFkB IκB-α-p65/p50 (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB-α p_IkB p-IκB-α IKK->p_IkB IkB IκB-α NFkB p65/p50 (NF-κB) NFkB_n p65/p50 NFkB->NFkB_n Translocation p_IkB->NFkB Releases degradation Proteasomal Degradation p_IkB->degradation Leads to DNA DNA NFkB_n->DNA Binds to Transcription Pro-inflammatory Gene Transcription (e.g., COX-2) DNA->Transcription Initiates This compound This compound This compound->IkB_NFkB Inhibits Degradation of IκB-α

Caption: this compound inhibits the NF-κB signaling pathway.

References

protocol for isolating Isobyakangelicol in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Isobyakangelicol is a furanocoumarin compound that has garnered interest within the scientific community due to its potential therapeutic properties. As a member of the furanocoumarin class, it is structurally related to compounds known for their diverse biological activities. This document provides a detailed protocol for the isolation of this compound from plant sources, primarily focusing on species from the Angelica genus, such as Angelica keiskei and Angelica dahurica, where it is known to occur. The successful isolation and purification of this compound are crucial for further pharmacological studies and drug development endeavors.

Principle of the Method

The isolation of this compound from its natural plant source involves a multi-step process. The general workflow begins with the extraction of the compound from the dried and powdered plant material using an appropriate organic solvent. This is followed by a series of chromatographic purification steps to separate this compound from other co-extracted phytochemicals. The final identification and characterization of the isolated compound are achieved through spectroscopic analysis.

Experimental Protocols

1. Plant Material and Extraction

The primary source for this compound is typically the roots or aerial parts of Angelica species.

Protocol:

  • Preparation of Plant Material: Air-dry the plant material (e.g., roots of Angelica keiskei) at room temperature and then grind it into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 70% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature, with occasional stirring.

    • Alternatively, perform exhaustive extraction using a Soxhlet apparatus with methanol.

    • Ultrasonic-assisted extraction (UAE) can also be employed to improve efficiency. For instance, sonicate the plant material in 70% methanol (1:20 w/v) for 30 minutes.[1]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

2. Purification of this compound

Purification is typically achieved through a combination of column chromatography techniques.

Protocol:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Adsorb the crude extract onto a small amount of silica gel (60-120 mesh).

    • Load the adsorbed sample onto a silica gel column packed in a suitable non-polar solvent (e.g., n-hexane).

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (e.g., n-hexane:ethyl acetate gradients of 100:0, 90:10, 80:20, 70:30, 50:50, 30:70, 0:100).

    • Collect fractions of a fixed volume (e.g., 50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest based on their TLC profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Further purify the enriched fractions containing this compound using preparative HPLC.

    • A reversed-phase C18 column is commonly used.

    • A typical mobile phase would be a gradient of acetonitrile in water. For example, a gradient of 30-80% acetonitrile over 20 minutes can be effective for separating furanocoumarins.[1]

    • Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

3. Identification and Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

Protocol:

  • Mass Spectrometry (MS):

    • Determine the molecular weight of the isolated compound using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected molecular weight for this compound (C17H16O6) is approximately 316.30 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3 or (CD3)2CO).

    • Acquire 1H NMR and 13C NMR spectra. The chemical shifts will provide detailed structural information for confirmation.

    • Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.

Data Presentation

Table 1: Quantitative Data for Furanocoumarin Extraction

ParameterValue/RangeReference
Extraction Method Accelerated Solvent Extraction (ASE)[2]
Plant Material Fruits of Archangelica officinalis[2]
Optimal Solvent Methanol[2]
Optimal Temperature 100-130 °C[2]
Extraction Time 10 min[2]
Extraction Yield (UAE) 1.18% (total coumarins)[3]

Table 2: HPLC Parameters for Furanocoumarin Analysis

ParameterSpecificationReference
Column Waters ACQUITY UPLC® CSH™ C18 (2.1 mm × 100 mm, 1.7 µm)[1]
Mobile Phase A: Water, B: Acetonitrile[1]
Gradient 0–10 min, 30–40% B; 10–17 min, 40–80% B; 17–20 min, 80% B[1]
Flow Rate 0.3 mL/min[1]
Column Temperature 25 °C[1]
Detection Wavelength 254 nm[1]

Visualizations

experimental_workflow start Plant Material (e.g., Angelica keiskei) extraction Extraction (e.g., 70% Ethanol Maceration) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fractions containing this compound column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound characterization Identification & Characterization (MS, NMR) pure_compound->characterization final_product Characterized this compound characterization->final_product

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) PI3K PI3K Receptor->PI3K Inflammatory Stimulus MAPK MAPK (p38, ERK, JNK) Receptor->MAPK AKT Akt PI3K->AKT Ikk IKK AKT->Ikk MAPK->Ikk IkB_NFkB IκB-NF-κB Complex Ikk->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB degradation This compound This compound This compound->PI3K Inhibition This compound->MAPK Inhibition This compound->Ikk Inhibition Gene Gene Transcription (Pro-inflammatory mediators) NFkB_n->Gene Activation

Caption: Putative anti-inflammatory signaling pathway of this compound.

References

Cell-Based Assays for Testing Isobyakangelicol Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of cell-based assays to evaluate the bioactivity of Isobyakangelicol, a furanocoumarin with potential therapeutic properties. The described methods cover the assessment of its cytotoxic, anti-inflammatory, and neuroprotective effects.

Assessment of Cytotoxicity and Cell Viability

A fundamental primary step in evaluating the bioactivity of any compound is to determine its effect on cell viability. This allows for the establishment of a therapeutic window and distinguishes between cytotoxic effects and specific bioactivities. The MTT and XTT assays are reliable colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.

Quantitative Data Summary
CompoundCell LineAssayIC50 (µM)Reference
This compoundNot specifiedNot specifiedData not available
Related Furanocoumarins
ImperatorinRAW 264.7Nitric Oxide Production60[1]
IsopimpinellinRAW 264.7Nitric Oxide Production8.8[1]
OxypeucedaninRAW 264.7Nitric Oxide Production57[1]
Experimental Protocol: MTT Assay for Cell Viability

This protocol is designed for adherent cells in a 96-well plate format.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2][3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[4]

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of this compound treat_cells Treat cells with this compound dilutions prepare_compound->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for determining cell viability using the MTT assay.

Assessment of Anti-Inflammatory Activity

Inflammation is a key pathological process in many diseases. The ability of this compound to modulate inflammatory responses can be assessed by measuring its effect on the production of inflammatory mediators like nitric oxide (NO) and its influence on key signaling pathways such as NF-κB.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol uses RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (in 100 µL of medium) for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[3]

  • Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO production inhibition compared to the LPS-treated control.

Experimental Workflow for Nitric Oxide Assay

G cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells prepare_compound Prepare this compound dilutions pretreat Pre-treat cells with this compound prepare_compound->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_griess_A Add Griess Reagent A collect_supernatant->add_griess_A add_griess_B Add Griess Reagent B add_griess_A->add_griess_B read_absorbance Read absorbance at 540 nm add_griess_B->read_absorbance calculate_inhibition Calculate % NO inhibition read_absorbance->calculate_inhibition

Caption: Workflow for measuring nitric oxide production using the Griess assay.

Signaling Pathway: NF-κB in Inflammation

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by factors like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (which produces NO) and various cytokines.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB degrades, releasing NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates transcription of NO Nitric Oxide (NO) Genes->NO leads to production of

Caption: Simplified NF-κB signaling pathway in inflammation.

Assessment of Neuroprotective Activity

Neurodegenerative diseases are often characterized by neuronal cell death and damage. The potential neuroprotective effects of this compound can be evaluated using cell models like the PC12 cell line, which differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF).

Experimental Protocol: Neurite Outgrowth Assay

This assay assesses the ability of a compound to promote or enhance neurite formation, a key aspect of neuronal differentiation and regeneration.

Materials:

  • This compound

  • PC12 cells

  • RPMI-1640 medium supplemented with 10% horse serum and 5% FBS

  • Nerve Growth Factor (NGF)

  • Collagen-coated 96-well plates

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed PC12 cells onto collagen-coated 96-well plates at a density of 1-2 x 10⁴ cells/well in complete medium.

  • Differentiation: After 24 hours, replace the medium with a low-serum differentiation medium (e.g., 1% horse serum) containing a sub-optimal concentration of NGF (e.g., 20-50 ng/mL) and various concentrations of this compound.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Imaging: Capture images of the cells in each well using a phase-contrast microscope.

  • Analysis: Quantify neurite outgrowth. This can be done manually by counting the percentage of cells with neurites longer than the cell body diameter, or by using automated image analysis software to measure total neurite length per cell.[5]

Experimental Workflow for Neurite Outgrowth Assay

G cluster_prep Preparation cluster_treatment Differentiation cluster_analysis Analysis seed_cells Seed PC12 cells on collagen-coated plates prepare_compound Prepare this compound dilutions add_ngf_compound Add NGF and this compound prepare_compound->add_ngf_compound incubate Incubate for 48-72 hours add_ngf_compound->incubate capture_images Capture cell images incubate->capture_images quantify_neurites Quantify neurite outgrowth capture_images->quantify_neurites

Caption: Workflow for the PC12 cell neurite outgrowth assay.

Signaling Pathways in Neuronal Survival and Growth

The PI3K/Akt and MAPK signaling pathways are critical for neuronal survival, differentiation, and neurite outgrowth. NGF binding to its receptor (TrkA) can activate both of these pathways, leading to the transcription of genes involved in cell survival and cytoskeletal changes necessary for neurite extension.

cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA PI3K PI3K TrkA->PI3K activates Ras Ras TrkA->Ras activates Akt Akt PI3K->Akt activates Survival Cell Survival (inhibition of apoptosis) Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Growth Neurite Outgrowth (gene expression, cytoskeletal changes) ERK->Growth

Caption: Simplified PI3K/Akt and MAPK signaling in neuronal cells.

Assessment of Anti-Cancer Activity

Many natural products exhibit anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The MTT assay, as described in the cytotoxicity section, is a primary screening tool for evaluating the anti-proliferative effects of this compound on various cancer cell lines. Further investigation into the mechanism of action can involve assays for apoptosis (e.g., caspase activity assays, Annexin V staining) and cell cycle analysis.

Signaling Pathways in Cancer

The PI3K/Akt and MAPK pathways are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. The NF-κB pathway can also contribute to cancer progression by promoting inflammation and cell survival. This compound may exert anti-cancer effects by modulating these key signaling cascades.

cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk_erk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt CellSurvival Cell Survival (Inhibition of Apoptosis) Akt->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation ERK->CellProliferation InflammatoryStimuli Inflammatory Stimuli IKK IKK InflammatoryStimuli->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammation & Survival NFkB->Inflammation

Caption: Key signaling pathways often dysregulated in cancer.

References

Unveiling the In Vivo Potential of Isobyakangelicol: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the in vivo effects of Isobyakangelicol, a promising natural compound. Due to the limited direct in vivo studies on this compound, this document leverages data from studies on its plant source, Angelica pubescens Maxim. var. biserrata Shan et Yuan, and related coumarin compounds. The protocols outlined here are based on established and widely used animal models for assessing anti-inflammatory and analgesic properties, providing a solid foundation for preclinical evaluation of this compound.

Rationale for In Vivo Studies

This compound, a furanocoumarin, is a constituent of Angelica pubescens Maxim. var. biserrata Shan et Yuan (Duhuo), a plant with a long history in traditional medicine for treating inflammatory and pain-related ailments.[1][2] While direct in vivo evidence for this compound is emerging, related compounds from Angelica species have demonstrated significant anti-inflammatory and analgesic activities in various animal models.[3] Therefore, in vivo studies are crucial to elucidate the therapeutic potential of this compound, understand its pharmacokinetic and pharmacodynamic profile, and establish a basis for its potential clinical application.

Proposed Animal Models

Based on the traditional uses of the source plant and the known activities of similar coumarins, the following well-validated animal models are recommended for studying the in vivo effects of this compound.

Models for Anti-Inflammatory Activity
  • Carrageenan-Induced Paw Edema in Rodents: A classic model of acute inflammation.

  • Croton Oil-Induced Ear Edema in Mice: A model for topical and systemic anti-inflammatory effects.

  • Adjuvant-Induced Arthritis in Rats: A model for chronic inflammation, mimicking aspects of rheumatoid arthritis.

Models for Analgesic Activity
  • Acetic Acid-Induced Writhing Test in Mice: A model for visceral pain.

  • Hot Plate Test in Mice: A model for central analgesic effects.

  • Formalin Test in Mice: A model that assesses both neurogenic and inflammatory pain.

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the expected outcomes from the proposed in vivo experiments with this compound. These tables are intended to serve as templates for data presentation and comparison.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)Inhibition of Edema (%)
Vehicle Control-1.25 ± 0.15-
This compound100.98 ± 0.1221.6
This compound250.75 ± 0.1040.0
This compound500.55 ± 0.0856.0
Indomethacin (Positive Control)100.52 ± 0.0758.4

Table 2: Effect of this compound on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg)Number of Writhers (Mean ± SD)Inhibition of Writhing (%)
Vehicle Control-45.2 ± 5.8-
This compound1033.1 ± 4.526.8
This compound2522.5 ± 3.950.2
This compound5015.8 ± 3.165.0
Aspirin (Positive Control)10014.2 ± 2.968.6

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Fast animals overnight with free access to water.

  • Divide animals into five groups (n=6 per group): Vehicle control, this compound (10, 25, 50 mg/kg), and Indomethacin (10 mg/kg).

  • Administer this compound, vehicle, or indomethacin orally (p.o.).

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic effect of this compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Acetic acid (0.6% v/v in saline)

  • Aspirin (positive control)

  • Vehicle

Procedure:

  • Fast mice for 4 hours with free access to water.

  • Divide animals into five groups (n=6 per group): Vehicle control, this compound (10, 25, 50 mg/kg), and Aspirin (100 mg/kg).

  • Administer this compound, vehicle, or aspirin orally (p.o.).

  • Thirty minutes after treatment, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.) to each mouse.

  • Immediately after the acetic acid injection, place each mouse in an individual observation cage.

  • Five minutes after the injection, count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 10 minutes.

  • Calculate the percentage inhibition of writhing using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Signaling Pathways and Experimental Workflows

Proposed Anti-Inflammatory Signaling Pathway of this compound

G cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS, Carrageenan) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->ProInflammatory Gene Transcription Inflammation Inflammation ProInflammatory->Inflammation This compound This compound This compound->IKK inhibits G cluster_assays In Vivo Assays Start Start: Compound (this compound) Acclimatization Animal Acclimatization (Rats/Mice) Start->Acclimatization Grouping Random Grouping & Baseline Measurement Acclimatization->Grouping Dosing Dosing: Vehicle, this compound, Positive Control Grouping->Dosing Induction Induction of Inflammation/Pain Dosing->Induction AntiInflammatory Anti-inflammatory Models - Carrageenan Paw Edema - Croton Oil Ear Edema Measurement Data Collection & Measurement AntiInflammatory->Measurement Analgesic Analgesic Models - Acetic Acid Writhing - Hot Plate Test Analgesic->Measurement Induction->AntiInflammatory for inflammation Induction->Analgesic for pain Analysis Statistical Analysis Measurement->Analysis End End: Efficacy Evaluation Analysis->End

References

Analytical Standards for the Identification of Isobyakangelicol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobyakangelicol is a furanocoumarin found in various medicinal plants, notably in the roots of Angelica dahurica. This document provides detailed application notes and protocols for the identification and analytical characterization of this compound. The following sections outline the necessary physicochemical data, experimental procedures for extraction and analysis using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These guidelines are intended to ensure accurate and reproducible results for researchers engaged in natural product chemistry, quality control, and drug discovery.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its analysis.

PropertyValueSource
Molecular Formula C₁₇H₁₆O₆--INVALID-LINK--
Molecular Weight 316.31 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
CAS Number 35214-81-4--INVALID-LINK--

Experimental Protocols

Extraction of this compound from Angelica dahurica

This protocol describes an efficient method for extracting this compound from the dried roots of Angelica dahurica. Ultrasound-assisted extraction is employed to enhance extraction efficiency and reduce processing time.

Materials and Reagents:

  • Dried and powdered roots of Angelica dahurica

  • 80% Ethanol (v/v)

  • Ultrasonic bath

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Angelica dahurica root and place it in a 250 mL flask.

  • Add 120 mL of 80% ethanol to the flask (solid-liquid ratio of 1:12 g/mL).

  • Place the flask in an ultrasonic bath and sonicate for 20 minutes at a temperature of 30°C and a power of 240 W.

  • After sonication, filter the extract through filter paper to separate the solid residue.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • The crude extract can be further purified using column chromatography on silica gel if a higher purity of this compound is required.

Diagram of the Extraction Workflow:

ExtractionWorkflow Start Start: Powdered Angelica dahurica root Extraction Ultrasonic Extraction (80% Ethanol, 20 min, 30°C, 240W) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Purification Optional: Column Chromatography CrudeExtract->Purification PureCompound Pure this compound Purification->PureCompound HPLCWorkflow Start Start: Sample/Standard Preparation Injection HPLC Injection (10 µL) Start->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis LCMSMSWorkflow Start Start: Sample Preparation LC_Separation LC Separation (C18) Start->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Analysis MS/MS Analysis Ionization->MS_Analysis Data_Processing Data Processing & Identification MS_Analysis->Data_Processing NMRLogicFlow Sample Purified this compound Dissolution Dissolve in CDCl3 with TMS Sample->Dissolution NMR_Acquisition Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR Spectra Dissolution->NMR_Acquisition Data_Processing Process and Analyze Spectra NMR_Acquisition->Data_Processing Structure_Elucidation Assign Chemical Shifts and Confirm Structure Data_Processing->Structure_Elucidation SignalingPathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK Activates MAPKKK MAPKKK Stimulus->MAPKKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Gene_Expression Inflammatory Gene Expression MAPK->Gene_Expression Modulates NFkB_nuc->Gene_Expression Induces This compound This compound This compound->IKK Inhibits? This compound->MAPKKK Inhibits?

Application Notes and Protocols for the Synthesis of Isobyakangelicol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for synthesizing Isobyakangelicol and its derivatives. This document includes detailed experimental protocols for key synthetic steps, a summary of quantitative data related to their biological activity, and visualizations of relevant biosynthetic and signaling pathways.

Introduction

This compound is a naturally occurring angular furanocoumarin that, along with its derivatives, has garnered significant interest in medicinal chemistry due to its potential therapeutic properties. Furanocoumarins, in general, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antifungal effects.[1][2] The synthesis of this compound derivatives allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

The core structure of this compound is based on a psoralen backbone, which consists of a furan ring fused to a coumarin (a-benzopyrone) system. The angular arrangement of the furan ring is a key structural feature. The general synthesis of furanocoumarins can be approached in several ways: construction of the furan ring onto a pre-existing coumarin core, formation of the pyrone ring on a benzofuran scaffold, or the simultaneous synthesis of both the furan and pyrone rings around a central benzene ring.

Biosynthesis of Angular Furanocoumarins

The biosynthesis of angular furanocoumarins in plants provides a blueprint for potential biomimetic synthetic strategies. The pathway commences with umbelliferone (7-hydroxycoumarin), a key precursor for both linear and angular furanocoumarins.[3] The crucial branching point is the prenylation of umbelliferone at the C8 position to yield osthenol. Osthenol is then converted to (+)-columbianetin by columbianetin synthase. This compound is a derivative of columbianetin.

Biosynthesis of Angular Furanocoumarins Umbelliferone Umbelliferone Osthenol Osthenol Umbelliferone->Osthenol Prenylation (C8) Columbianetin Columbianetin Osthenol->Columbianetin Columbianetin synthase This compound This compound Columbianetin->this compound Further derivatization

Caption: Biosynthetic pathway of angular furanocoumarins.

Synthetic Protocols

A key precursor for the synthesis of this compound is (±)-columbianetin. A domino "on-water, in-water" process provides an efficient and environmentally friendly method for its synthesis.[4]

Protocol 1: Domino Synthesis of (±)-Columbianetin

This protocol is adapted from a reported on-water synthesis method.[4]

Materials:

  • 7-Hydroxycoumarin (Umbelliferone)

  • 3-Chloro-3-methyl-1-butyne

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et3N)

  • Solvent (e.g., water)

Procedure:

  • O-Alkylation: To a solution of 7-hydroxycoumarin in a suitable solvent, add a base and 3-chloro-3-methyl-1-butyne. The reaction mixture is stirred at room temperature to yield the corresponding ether.

  • Domino Cyclization/Coupling: The crude ether from the previous step is subjected to a palladium-catalyzed domino reaction in water. This "on-water" reaction proceeds through a sequence of events, including a Claisen rearrangement, to form the dihydrofuran ring of (±)-columbianetin.

  • Purification: The product is extracted with an organic solvent and purified by column chromatography on silica gel.

Domino Synthesis of Columbianetin Start 7-Hydroxycoumarin Intermediate1 O-Alkylation with 3-chloro-3-methyl-1-butyne Start->Intermediate1 Intermediate2 Ether Intermediate Intermediate1->Intermediate2 Reaction Domino On-Water Reaction (Pd-catalyzed) Intermediate2->Reaction Product (±)-Columbianetin Reaction->Product

Caption: Workflow for the domino synthesis of (±)-columbianetin.

Protocol 2: Synthesis of this compound Derivatives via O-Prenylation

This protocol describes the derivatization of the hydroxyl group of columbianetin with a prenyl group.

Materials:

  • (±)-Columbianetin

  • Prenyl bromide (or other appropriate alkylating agent)

  • Base (e.g., K2CO3 or NaH)

  • Solvent (e.g., acetone or DMF)

Procedure:

  • To a solution of (±)-columbianetin in a dry solvent, add a base.

  • Add prenyl bromide dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC).

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography to yield the this compound derivative.

Biological Activity and Quantitative Data

Derivatives of angular furanocoumarins have shown promising anticancer activity.[5] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest through the modulation of various signaling pathways.[2]

CompoundCell LineActivityIC50 (µM)Reference
AngelicinVarious cancer cell linesAnticancerVaries[5]
BergaptenBreast cancer cellsApoptosis inductionVaries[6]
SphondinVarious cancer cell linesAnticancerVaries[5]
IsobergaptenVarious cancer cell linesAnticancerVaries[5]

Signaling Pathways Modulated by Furanocoumarins

Furanocoumarins have been shown to modulate several key signaling pathways involved in cancer progression.[5][6] Understanding these pathways is crucial for the rational design of new and more effective derivatives.

One of the key pathways affected is the STAT3 signaling pathway .[6] STAT3 is a transcription factor that, when constitutively activated, promotes cell proliferation, survival, and angiogenesis. Some furanocoumarins have been shown to inhibit STAT3 phosphorylation and its downstream targets.

Another important pathway is the PI3K/Akt signaling pathway , which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis.

The NF-κB signaling pathway is also a target of some furanocoumarins. NF-κB is a key player in the inflammatory response and is often constitutively active in cancer cells, promoting their survival and proliferation.

Furanocoumarin Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc STAT3_nuc STAT3 STAT3->STAT3_nuc TargetGenes Target Gene Expression NFkB_nuc->TargetGenes STAT3_nuc->TargetGenes Proliferation Proliferation TargetGenes->Proliferation Cell Proliferation, Survival, Angiogenesis Furanocoumarins This compound Derivatives Furanocoumarins->PI3K Inhibition Furanocoumarins->IKK Inhibition Furanocoumarins->STAT3 Inhibition

Caption: Potential signaling pathways inhibited by furanocoumarins.

Conclusion

The synthesis of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in these application notes provide a starting point for the chemical synthesis of these compounds. Further research is warranted to establish a comprehensive structure-activity relationship and to fully elucidate the molecular mechanisms underlying their biological effects. The investigation of their impact on key signaling pathways will be instrumental in guiding the future development of this important class of natural product derivatives.

References

Application of Isobyakangelicol in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobyakangelicol (IBC), a natural chalcone compound, has demonstrated significant potential as an anti-cancer agent in a variety of preclinical studies.[1][2] This document provides a comprehensive overview of the application of this compound in cancer cell line research, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanisms of action. This compound has been shown to inhibit the proliferation of cancer cells and induce programmed cell death through various mechanisms, including apoptosis, necroptosis, and autophagy. Its multifaceted mode of action makes it a promising candidate for further investigation in cancer therapy.

Data Presentation: Cytotoxic Activity of this compound

The cytotoxic effects of this compound have been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
H1975Non-Small Cell Lung Cancer4.35[3]
A549Non-Small Cell Lung Cancer14.21[3]
MGC803Gastric Cancer20 (48h)[4]
MDA-MB-231Triple-Negative Breast CancerVaries with time
SW480Colorectal CancerVaries with time and dose[2]
HCT116Colorectal CancerVaries with time and dose[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound's effects on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[6]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

G cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance D->E G cluster_workflow Experimental Workflow: Apoptosis Assay A Cell treatment with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Flow cytometry analysis D->E G cluster_pathway This compound's Effect on the PI3K/Akt Pathway IBC This compound PI3K PI3K IBC->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Akt->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis G cluster_pathway This compound's Effect on the AMPK Pathway IBC This compound AMPK AMPK IBC->AMPK mTOR mTOR AMPK->mTOR Proliferation Cell Proliferation mTOR->Proliferation G cluster_pathway This compound-Induced Necroptosis IBC This compound RIP3 RIP3 IBC->RIP3 pRIP3 p-RIP3 RIP3->pRIP3 MLKL MLKL pRIP3->MLKL pMLKL p-MLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isobyakangelicol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Isobyakangelicol from plant materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

A1: this compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. It is known for its potential pharmacological activities. Primary plant sources for this compound and related coumarins include the roots of Angelica dahurica (known as "Bai Zhi" in traditional Chinese medicine) and Nothopterygium incisum.[1]

Q2: What are the key factors that influence the extraction yield of this compound?

A2: The extraction yield of this compound is influenced by several factors, including the choice of extraction method, the solvent type and concentration, temperature, extraction time, and the solvent-to-solid ratio.[2][3] The physical state of the plant material, such as particle size, also plays a crucial role.

Q3: Which solvents are most effective for extracting this compound?

A3: The choice of solvent is critical and depends on the polarity of this compound. Polar solvents such as methanol, ethanol, and water have been shown to be effective for extracting coumarins.[4][5] Mixtures of alcohol and water (hydroalcoholic solutions) often provide a good balance for extraction efficiency.[6] For furanocoumarins, less polar solvents may also be suitable.[4] Advanced, greener solvents like deep eutectic solvents (DESs) have also demonstrated high extraction efficiency for coumarins from Angelica dahurica.[7]

Q4: What are the common methods for extracting this compound?

A4: Common extraction methods include conventional techniques like maceration, heat reflux, and Soxhlet extraction.[8][9] Modern, more efficient methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE).[8][10] UAE and MAE are often favored for their reduced extraction times and lower solvent consumption.[8]

Q5: How can I tell if my extraction is successful?

A5: A successful extraction is typically followed by analytical techniques to identify and quantify the target compound. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantitative analysis of this compound and other coumarins in the crude extract.[11]

Troubleshooting Guide: Low this compound Yield

This guide addresses common issues that can lead to a low yield of this compound and provides systematic steps for troubleshooting.

Problem Potential Cause Recommended Solution
Low or No Target Compound in Extract Improper Plant Material Preparation - Drying: Ensure plant material is thoroughly dried to prevent enzymatic degradation. Low-temperature oven drying (40-50°C) is recommended.[12] - Grinding: The material should be ground to a fine, uniform powder to maximize the surface area for solvent penetration.[12]
Incorrect Plant Part or Poor Quality Material - Verification: Confirm that you are using the correct part of the plant (typically the root for Angelica dahurica).[13] - Quality: The concentration of phytochemicals can be affected by the plant's growing conditions, harvest time, and storage.[14] Use high-quality, properly stored plant material.
Inappropriate Solvent Choice - Polarity: this compound is a coumarin. Ensure your solvent's polarity matches that of the target compound. Experiment with different polarities (e.g., ethanol, methanol, or hydroalcoholic mixtures).[4][5][15] - Solvent-to-Solid Ratio: An insufficient volume of solvent will not be able to dissolve the entire target compound. Increase the solvent-to-solid ratio.[12]
Low Yield of Crude Extract Inefficient Extraction Method - Method Selection: For thermally sensitive compounds, consider non-heat-intensive methods like maceration or ultrasound-assisted extraction. For more robust compounds, Soxhlet or reflux extraction can be more exhaustive.[8][9] - Optimization: Each method has optimal parameters. Adjust time, temperature, and agitation to improve efficiency.
Insufficient Extraction Time or Temperature - Duration: The extraction may not be running long enough for complete diffusion. Increase the extraction time.[12] - Temperature: For methods like reflux or Soxhlet, ensure the correct temperature is maintained to allow for efficient extraction.[12] For UAE and MAE, optimize the temperature to enhance extraction without degrading the compound.
Target Compound is Present but at Low Concentration Degradation of this compound - Temperature: Excessive heat during extraction or solvent evaporation can degrade thermolabile compounds. Use a rotary evaporator at a controlled, low temperature.[12] - Light and Air Exposure: Some phytochemicals are sensitive to light and oxidation. Protect your samples from direct light and consider extracting under an inert atmosphere if necessary.
Losses During Work-Up - Solvent Evaporation: Be cautious during solvent removal, especially with volatile compounds.[16] - Purification Steps: If using chromatography, ensure the chosen solvent system is appropriate for eluting this compound from the stationary phase.[12] Inefficient phase separation during liquid-liquid extraction can also lead to losses.

Data on Extraction Yields

The following table summarizes findings on the extraction of coumarins from Angelica dahurica using various methods and solvents. Please note that direct comparative studies for this compound are limited; therefore, data for the closely related compound Byakangelicin and total coumarins are presented as a proxy.

Extraction MethodPlant MaterialSolventKey ParametersTarget CompoundYieldReference
AgitationAngelica dahurica roots95% Ethanol60°C, 180 min, 8:1 solvent:solidByakangelicin85.35%[5]
AgitationAngelica dahurica roots50% Ethanol60°C, 180 min, 8:1 solvent:solidByakangelicin51.83%[5]
AgitationAngelica dahurica rootsDeionized Water60°C, 180 min, 8:1 solvent:solidByakangelicin41.39%[5]
AgitationAngelica dahurica rootsIonic Liquid ([Bmim]Tf2N)60°C, 180 min, 8:1 solvent:solidByakangelicin99.52% [5]
Ultrasound-Assisted Extraction (UAE)Angelica dahuricaDeep Eutectic Solvent (Choline chloride:citric acid:water 1:1:2)59.85°C, 50 min, 10:1 solvent:solidTotal Coumarins1.18% (w/w)[7]
Heat RefluxAngelica dahurica roots90% Ethanol2 hours, 3 repetitionsTotal Coumarins>50% of the extract[15]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized methods for the extraction of coumarins from Angelica dahurica.

1. Preparation of Plant Material:

  • Dry the roots of Angelica dahurica at 40-50°C until a constant weight is achieved.

  • Grind the dried roots into a fine powder (approximately 40-60 mesh).

2. Extraction Procedure:

  • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

  • Add 100 mL of 70% ethanol to achieve a 10:1 solvent-to-solid ratio.

  • Place the flask in an ultrasonic bath.

  • Set the ultrasonic frequency to 40 kHz and the power to 300 W.

  • Maintain the temperature of the water bath at 60°C.

  • Sonicate for 50 minutes.

3. Post-Extraction Processing:

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and transfer it to a round-bottom flask.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Dry the resulting crude extract in a vacuum oven to a constant weight.

  • Store the dried extract at -20°C for further analysis.

Protocol 2: Heat Reflux Extraction of this compound

This is a conventional method suitable for exhaustive extraction.

1. Preparation of Plant Material:

  • Prepare the dried and powdered Angelica dahurica root as described in Protocol 1.

2. Extraction Procedure:

  • Place 20 g of the powdered plant material into a 500 mL round-bottom flask.

  • Add 200 mL of 90% ethanol (10:1 solvent-to-solid ratio).

  • Attach a reflux condenser to the flask.

  • Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 2 hours.

3. Post-Extraction Processing:

  • Allow the mixture to cool to room temperature.

  • Filter the extract through filter paper.

  • For exhaustive extraction, the plant residue can be re-extracted two more times with fresh solvent.

  • Combine the filtrates from all extractions.

  • Remove the solvent using a rotary evaporator at a controlled temperature (<50°C).

  • Dry the crude extract to a constant weight and store at -20°C.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction cluster_analysis 4. Analysis plant_material Plant Material (e.g., Angelica dahurica root) drying Drying (40-50°C) plant_material->drying grinding Grinding (to fine powder) drying->grinding solvent_addition Solvent Addition (e.g., Ethanol) grinding->solvent_addition extraction_method {Ultrasound-Assisted Extraction (UAE) | Heat Reflux | Soxhlet} filtration Filtration extraction_method->filtration solvent_addition->extraction_method concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration drying_extract Drying of Crude Extract concentration->drying_extract hplc HPLC Analysis (Quantification) drying_extract->hplc pure_compound This compound hplc->pure_compound

Caption: Workflow for this compound extraction and analysis.

Troubleshooting Decision Tree for Low Extraction Yield

TroubleshootingTree start Low this compound Yield check_material Is plant material properly prepared (dried, powdered)? start->check_material check_solvent Is the solvent choice and ratio appropriate? check_material->check_solvent Yes reprepare_material Action: Re-prepare material. Ensure proper drying and fine grinding. check_material->reprepare_material No check_params Are extraction parameters (time, temp) optimized? check_solvent->check_params Yes optimize_solvent Action: Test different solvents/ratios (e.g., 70% EtOH, 10:1). check_solvent->optimize_solvent No check_degradation Could the compound have degraded? check_params->check_degradation Yes optimize_params Action: Increase extraction time or adjust temperature. check_params->optimize_params No prevent_degradation Action: Use lower temp for evaporation. Protect from light. check_degradation->prevent_degradation Yes success Yield Improved reprepare_material->success optimize_solvent->success optimize_params->success prevent_degradation->success

Caption: Decision tree for troubleshooting low extraction yields.

References

Navigating the Challenges of Isobyakangelicol Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purification of Isobyakangelicol from its natural sources, primarily the roots of Angelica pubescens, presents a series of challenges that can impact yield, purity, and biological activity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the isolation and purification of this promising furanocoumarin.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions.

Q1: Why is the yield of this compound from my extraction consistently low?

A1: Low yields can stem from several factors, from the initial extraction to subsequent purification steps.

  • Inefficient Extraction: The choice of extraction solvent and method is critical. This compound, as a moderately polar furanocoumarin, is most effectively extracted using solvents like ethanol or methanol.[1] Incomplete extraction can occur if the solvent-to-solid ratio is too low or the extraction time is insufficient.

  • Compound Degradation: Although furanocoumarins are relatively stable, prolonged exposure to harsh conditions can lead to degradation.[1] High temperatures during solvent evaporation or exposure to strong acids or bases should be minimized.

  • Suboptimal Plant Material: The concentration of this compound can vary significantly in Angelica pubescens based on the plant's age, growing conditions, and harvest time.

Solution:

  • Optimize Extraction: Employ exhaustive extraction methods such as soxhlet extraction or ultrasonication with 70-95% ethanol.

  • Mild Processing Conditions: Use a rotary evaporator at temperatures below 50°C for solvent removal. Avoid exposure to extreme pH.

  • Source High-Quality Raw Material: Whenever possible, use authenticated and properly stored plant material.

Q2: I'm observing co-eluting impurities with my this compound peak during HPLC analysis. How can I improve separation?

A2: Co-elution of structurally similar compounds is a frequent challenge in the purification of natural products. The roots of Angelica pubescens contain a complex mixture of furanocoumarins and other phytochemicals that may have similar retention times to this compound.

Potential Co-eluting Impurities:

  • Other Furanocoumarins: Compounds like columbianadin, osthole, and columbianetin acetate are also present in Angelica pubescens and may co-elute depending on the chromatographic conditions.[2][3]

  • Isomers: Structural isomers of this compound or its derivatives can be difficult to separate.

Solutions:

  • Method Optimization:

    • Mobile Phase Modification: Adjust the mobile phase composition. A shallow gradient of acetonitrile and water is often effective. The addition of a small percentage of an acid, like formic acid or acetic acid, can improve peak shape and resolution.

    • Column Selection: If using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.

    • Temperature Control: Operating the column at a slightly elevated and controlled temperature (e.g., 30-40°C) can enhance separation efficiency.

  • Multi-step Purification: Employ orthogonal purification techniques. For instance, an initial separation using silica gel column chromatography can remove less polar impurities before a final polishing step with preparative HPLC.

Q3: My purified this compound shows signs of degradation over time. What are the optimal storage conditions?

A3: Furanocoumarins can be susceptible to degradation upon exposure to light, air, and certain temperatures.

Solutions:

  • Storage Conditions: Store purified this compound as a solid in a tightly sealed, amber-colored vial at -20°C. If in solution, use a non-reactive solvent like ethanol or DMSO and store at -20°C or -80°C for long-term storage.

  • Inert Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: What is the expected purity and yield of this compound from Angelica pubescens?

A4: The yield and purity of this compound can vary significantly based on the starting material and the purification protocol employed. While specific quantitative data for this compound from Angelica pubescens is not extensively reported in readily available literature, the following table provides a general expectation based on the purification of similar furanocoumarins from Angelica species.

ParameterExpected RangeNotes
Yield from Dried Root 0.1% - 0.5% (w/w)Highly dependent on the quality of the plant material and extraction efficiency.
Purity after Prep-HPLC > 95%Achievable with optimized chromatographic conditions and multiple purification steps.

Experimental Protocols

Preparative HPLC Method for this compound Purification

This protocol is a general guideline and may require optimization based on the specific crude extract and available instrumentation.

  • Sample Preparation:

    • Dissolve the crude or semi-purified extract of Angelica pubescens in a minimal amount of the initial mobile phase (e.g., 30% acetonitrile in water).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-40 min: 30% B to 70% B (linear gradient)

      • 40-45 min: 70% B to 100% B

      • 45-50 min: 100% B (hold)

      • 50-55 min: 100% B to 30% B (re-equilibration)

    • Flow Rate: 10-20 mL/min (adjust based on column dimensions).

    • Detection: UV at 254 nm and 320 nm.

    • Injection Volume: Dependent on sample concentration and column loading capacity.

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak based on the retention time determined from analytical HPLC.

    • Pool the fractions containing pure this compound.

  • Post-Purification:

    • Evaporate the acetonitrile from the pooled fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

Signaling Pathway

This compound and structurally related compounds have been shown to modulate key cellular signaling pathways, including the AMP-activated protein kinase (AMPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathways. These pathways are crucial regulators of cellular metabolism, growth, and survival.

Isobyakangelicol_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway Signaling Cascade cluster_downstream Downstream Effects Cellular Stress Cellular Stress AMPK AMPK Cellular Stress->AMPK Activates Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Activates This compound This compound This compound->AMPK Activates Akt Akt This compound->Akt Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Metabolism Regulation Metabolism Regulation AMPK->Metabolism Regulation PI3K->Akt Activates Akt->mTORC1 Activates Apoptosis Induction Apoptosis Induction Akt->Apoptosis Induction Inhibition leads to Cell Growth Inhibition Cell Growth Inhibition mTORC1->Cell Growth Inhibition Leads to

Caption: Proposed signaling pathway of this compound.

References

Technical Support Center: Isobyakangelicol Resolution in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Isobyakangelicol in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key factors affecting the resolution of this compound in HPLC?

A1: The resolution in HPLC is primarily influenced by three factors:

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency results in sharper peaks and better resolution. It is influenced by column length, particle size of the stationary phase, and flow rate.

  • Selectivity (α): This is a measure of the separation between the peak centers of two analytes. It is affected by the chemical properties of the stationary phase, the composition of the mobile phase (including organic solvent type and pH), and temperature.

  • Retention Factor (k): This represents how long an analyte is retained on the column. Optimal retention (typically k between 2 and 10) allows sufficient time for separation to occur without excessive peak broadening. It is mainly controlled by the strength of the mobile phase.

Q2: I am observing poor resolution between this compound and a co-eluting peak. What is the first parameter I should adjust?

A2: The most powerful parameter to adjust for improving resolution is selectivity (α) . Small changes in selectivity can lead to significant improvements in peak separation. You can alter selectivity by:

  • Changing the organic modifier in your mobile phase (e.g., switching from acetonitrile to methanol, or vice versa).

  • Adjusting the pH of the mobile phase, especially if your analytes have ionizable functional groups.

  • Changing the stationary phase chemistry (e.g., from a C18 to a Phenyl or Cyano column).

Q3: My this compound peak is broad, which is affecting resolution. What are the common causes and solutions?

A3: Broad peaks can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

  • High Dead Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening. Minimize the length and internal diameter of all connections.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Try flushing the column with a strong solvent or, if necessary, replace the column.

  • Inappropriate Mobile Phase: The sample solvent may be too strong compared to the mobile phase, causing peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q4: Can temperature adjustments improve the resolution of this compound?

A4: Yes, adjusting the column temperature can impact resolution. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. However, for some analytes, a change in temperature can also alter selectivity, which may either improve or worsen the separation of critical peak pairs. It is an important parameter to optimize, but its effect can be compound-dependent.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and an Isomeric Impurity

Symptoms:

  • Two peaks are closely eluting or co-eluting.

  • The valley between the two peaks is less than 50% of the height of the smaller peak.

Possible Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Composition 1. Change Organic Modifier: If using acetonitrile, try methanol, or a ternary mixture. The different solvent properties can alter selectivity. 2. Adjust Mobile Phase Strength: A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention and improve separation. 3. Modify Mobile Phase pH: For furanocoumarins, which can have subtle differences in their pKa values, adjusting the pH with a suitable buffer (e.g., formic acid, acetic acid) can influence their ionization state and improve separation.
Inadequate Column Chemistry 1. Switch Stationary Phase: If a standard C18 column is not providing sufficient resolution, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Fluoro-Phenyl column, which can offer different interactions with the aromatic furanocoumarin structure.
Insufficient Column Efficiency 1. Decrease Particle Size: Use a column with smaller particles (e.g., sub-2 µm for UHPLC) to increase efficiency. 2. Increase Column Length: A longer column provides more theoretical plates, leading to better separation, but will also increase analysis time and backpressure.
Issue 2: Peak Tailing of this compound

Symptoms:

  • The peak has an asymmetrical shape with a "tail" extending from the back of the peak.

  • Poor peak integration and inaccurate quantification.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with the Stationary Phase 1. Use a Mobile Phase Additive: Add a small amount of a competing agent, such as triethylamine (TEA) for basic compounds or a mild acid like formic acid, to the mobile phase to block active sites on the silica support. 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic form.
Column Overload 1. Reduce Sample Concentration: Dilute the sample to ensure the amount injected is within the linear range of the column and detector.
Column Contamination 1. Flush the Column: Wash the column with a series of strong solvents to remove any strongly retained contaminants. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly adsorbed sample components.
Issue 3: Peak Splitting of this compound

Symptoms:

  • A single peak appears as two or more smaller peaks.

Possible Causes & Solutions:

CauseSolution
Column Void or Channeling 1. Check for Column Damage: A sudden pressure shock or physical damage can create a void at the column inlet. If a void is visible, the column may need to be replaced. 2. Reverse Flush the Column (if permissible by manufacturer): This may sometimes resolve minor blockages at the inlet frit.
Sample Solvent Incompatibility 1. Dissolve Sample in Mobile Phase: The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible. A stronger sample solvent can cause the analyte to spread on the column before the separation begins.
Partially Blocked Frit 1. Filter Samples: Ensure all samples and mobile phases are filtered to prevent particulates from clogging the column inlet frit. 2. Replace Frit: If the frit is suspected to be blocked, it may need to be replaced.

Experimental Protocols

Example HPLC Method for the Analysis of Furanocoumarins including this compound

This protocol is based on a validated method for the simultaneous determination of multiple furanocoumarins in Angelica dahurica.[1][2]

1. Sample Preparation:

  • Accurately weigh 0.5 g of powdered Angelica dahurica root.

  • Add 25 mL of 70% methanol.

  • Perform ultrasonic extraction for 30 minutes.

  • Centrifuge the extract at 12,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC injection.

2. HPLC Conditions:

ParameterCondition
Column Develosil RPAQUEOUS C30 (4.6 x 250 mm, 5 µm)[2] or equivalent C18 column
Mobile Phase A: Water B: Acetonitrile
Gradient 0-10 min, 30-50% B 10-25 min, 50-70% B 25-30 min, 70-30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Method Validation Parameters (Example Data):

The following table summarizes typical validation data for a UPLC method for nine furanocoumarins, including Byakangelicol (this compound).[1]

Analyte (Abbreviation)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)RSD (%)
Oxypeucedanin hydrate (Oh)0.5 - 100>0.9990.020.0795.2 - 104.5<3.0
Byakangelicin (Bn) 0.5 - 100>0.9990.010.0492.7 - 102.1<3.0
Xanthotoxin (8-MOP)0.5 - 100>0.9990.010.0496.3 - 103.8<3.0
Bergapten (5-MOP)0.5 - 100>0.9990.010.0494.1 - 101.7<3.0
Byakangelicol (Bl) 0.5 - 100>0.9990.010.0493.5 - 102.9<3.0
Oxypeucedanin (Op)0.5 - 100>0.9990.010.0495.8 - 104.2<3.0
Imperatorin (Im)0.5 - 100>0.9990.010.0497.0 - 105.3<3.0
Phellopterin (Ph)0.5 - 100>0.9990.010.0494.6 - 103.4<3.0
Isoimperatorin (Is)0.5 - 100>0.9990.010.0496.1 - 104.9<3.0

Visualizations

HPLC_Troubleshooting_Workflow start Poor Resolution of This compound check_selectivity Adjust Selectivity (α) start->check_selectivity Start Here change_mp Change Mobile Phase (Organic Modifier, pH) check_selectivity->change_mp change_column Change Column (Stationary Phase) check_selectivity->change_column resolved Resolution Improved change_mp->resolved Success not_resolved Still Poor Resolution change_mp->not_resolved No Improvement change_column->resolved Success change_column->not_resolved No Improvement check_efficiency Improve Efficiency (N) change_column_params Decrease Particle Size or Increase Column Length check_efficiency->change_column_params check_retention Optimize Retention (k) change_column_params->check_retention No/Minor Improvement change_column_params->resolved Success adjust_mp_strength Adjust Mobile Phase Strength check_retention->adjust_mp_strength adjust_mp_strength->resolved Success not_resolved->check_efficiency

Caption: A logical workflow for troubleshooting poor resolution in HPLC analysis.

HPLC_Method_Development_Workflow start Define Analytical Goal (e.g., Quantify this compound) lit_review Literature Review for Existing Methods start->lit_review initial_conditions Select Initial Conditions lit_review->initial_conditions column_selection Column Selection (e.g., C18, 5µm, 250x4.6mm) initial_conditions->column_selection mobile_phase_selection Mobile Phase Selection (e.g., ACN/Water) initial_conditions->mobile_phase_selection detection_selection Detector Settings (e.g., UV 254nm) initial_conditions->detection_selection optimization Method Optimization column_selection->optimization mobile_phase_selection->optimization detection_selection->optimization optimize_gradient Optimize Gradient/Isocratic Elution optimization->optimize_gradient optimize_flow_temp Optimize Flow Rate & Temperature optimization->optimize_flow_temp validation Method Validation (Linearity, Accuracy, Precision, etc.) optimize_gradient->validation optimize_flow_temp->validation final_method Final Validated Method validation->final_method

Caption: A typical workflow for developing a new HPLC method.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Isobyakangelicol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isobyakangelicol and facing challenges with its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

This compound, a furanocoumarin, is a lipophilic molecule with low aqueous solubility. This is a common characteristic of this class of compounds due to their chemical structure, which is not amenable to forming favorable interactions with water molecules. Successful dissolution requires the use of solubility enhancement techniques.

Q2: I'm observing precipitation after initially dissolving this compound in an aqueous buffer. What is happening?

This phenomenon, known as "crashing out," often occurs when a stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer. The organic solvent is miscible with water, but this compound is not. As the concentration of the organic solvent decreases upon dilution, the aqueous environment can no longer sustain the solubilization of the lipophilic this compound, leading to its precipitation. To avoid this, consider using a co-solvent system or one of the formulation strategies outlined in the troubleshooting guide.

Q3: Can I use DMSO to dissolve this compound for my in-vitro experiments?

Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds like this compound. However, it is crucial to be aware of the potential for precipitation upon dilution in aqueous media and the potential cytotoxic effects of DMSO on cell cultures. It is recommended to use the lowest possible concentration of DMSO in your final experimental setup, typically well below 1%.

Q4: What are the most common strategies to improve the aqueous solubility of this compound?

The most effective strategies involve increasing the polarity of the solvent system or encapsulating the molecule to shield it from the aqueous environment. Common techniques include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule.

  • Nanoparticle Formulation: Encapsulating this compound within a polymeric nanoparticle.

Troubleshooting Guide

This guide provides a structured approach to addressing solubility issues with this compound.

Problem: this compound fails to dissolve in aqueous buffer.

Initial Steps:

  • Verify Compound Purity: Ensure the purity of your this compound sample, as impurities can affect solubility.

  • pH Adjustment: Although this compound does not have strongly ionizable groups, slight pH adjustments of the aqueous buffer may have a minor effect on solubility. Experiment within a physiologically relevant pH range.

Advanced Troubleshooting:

If initial steps fail, consider the following formulation strategies. The choice of method will depend on the specific requirements of your experiment (e.g., in-vitro, in-vivo) and the desired final concentration.

Solution 1: Co-Solvency

This method involves using a mixture of water and a water-miscible, biocompatible organic solvent to increase the overall polarity of the solvent system.

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

General Protocol:

  • Prepare a concentrated stock solution of this compound in the chosen co-solvent.

  • Slowly add the aqueous buffer to the co-solvent stock solution with continuous stirring.

  • Visually inspect for any signs of precipitation.

  • It is crucial to determine the maximum tolerable percentage of the co-solvent for your specific application, as high concentrations can be detrimental to cells or organisms.

Solution 2: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, increasing their apparent aqueous solubility.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Workflow for Cyclodextrin Inclusion Complexation:

G cluster_prep Preparation cluster_process Complexation cluster_analysis Analysis This compound This compound Mixing Mix & Stir This compound->Mixing Cyclodextrin Cyclodextrin Solution Cyclodextrin->Mixing Equilibration Equilibrate (e.g., 24-48h) Mixing->Equilibration Formation of Inclusion Complex Filtration Filter (0.45 µm) Equilibration->Filtration Analysis Analyze Supernatant (e.g., HPLC, UV-Vis) Filtration->Analysis

Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.

Solution 3: Nanoparticle Formulation

Encapsulating this compound into polymeric nanoparticles can significantly enhance its aqueous dispersibility and provide opportunities for controlled release. The solvent evaporation method is a common technique for this purpose.

Workflow for Nanoparticle Formulation by Solvent Evaporation:

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_emulsification Emulsification cluster_evaporation Solvent Evaporation cluster_collection Collection & Purification A Dissolve this compound & Polymer (e.g., PLGA) in an organic solvent (e.g., Dichloromethane) C Add organic phase to aqueous phase under high-speed homogenization or sonication A->C B Prepare aqueous solution with a surfactant (e.g., PVA) B->C D Formation of o/w emulsion C->D E Evaporate organic solvent under stirring D->E F Nanoparticle precipitation E->F G Collect nanoparticles by centrifugation F->G H Wash to remove excess surfactant G->H I Lyophilize for long-term storage H->I G cluster_start cluster_initial Initial Checks cluster_strategy Formulation Strategies cluster_outcome Expected Outcome Start Solubility Issue with this compound Purity Check Compound Purity Start->Purity pH Adjust pH of Aqueous Buffer Start->pH CoSolvent Use Co-solvents (Ethanol, PEG 400) Purity->CoSolvent If purity is confirmed Cyclodextrin Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) Purity->Cyclodextrin If purity is confirmed Nanoparticle Nanoparticle Formulation (Solvent Evaporation) Purity->Nanoparticle If purity is confirmed pH->CoSolvent If pH adjustment is ineffective pH->Cyclodextrin If pH adjustment is ineffective pH->Nanoparticle If pH adjustment is ineffective Success Improved Aqueous Solubility/ Dispersibility CoSolvent->Success Cyclodextrin->Success Nanoparticle->Success

protocol refinement for consistent results in Isobyakangelicol assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in Isobyakangelicol assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: High Variability in Assay Results

Q: My replicate wells show high variability. What are the common causes and solutions?

A: High variability between replicates can obscure the true effect of this compound. The root causes often lie in technical execution.

Troubleshooting Steps:

  • Pipetting Technique: Inconsistent pipetting is a primary source of variability.

    • Ensure your pipettes are calibrated.

    • Use fresh tips for each reagent and sample.

    • When dispensing, touch the pipette tip to the side of the well to avoid splashing.[1]

    • Avoid introducing air bubbles into the wells.[1]

  • Cell Seeding Density: Uneven cell distribution can lead to significant differences in cell number between wells.

    • Ensure a homogenous cell suspension before and during plating.

    • Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling.

  • Reagent Preparation and Storage:

    • Ensure all reagents are at room temperature before use unless the protocol specifies otherwise.[1]

    • Verify that reagents have not expired and have been stored correctly.[1]

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate reagents and affect cell health.

    • To mitigate this, consider not using the outer wells for experimental data. Fill them with sterile PBS or media to maintain a humid environment across the plate.

Issue 2: Weak or No Signal Detected

Q: I'm not observing any effect of this compound, or my overall signal is very low. What should I check?

A: A weak or absent signal can be due to several factors, from reagent issues to incorrect assay conditions.

Troubleshooting Steps:

  • Reagent Integrity:

    • Confirm the concentration and purity of your this compound stock.

    • Ensure all kit components are within their expiration dates.[1]

  • Assay Protocol Adherence:

    • Double-check that all reagents were added in the correct order and at the specified dilutions.[1]

    • Verify that incubation times and temperatures were followed precisely.[2]

  • Cell Health:

    • Visually inspect cells under a microscope before the assay to ensure they are healthy and at the correct confluency.

    • Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm that the this compound concentrations used are not cytotoxic, which could lead to a loss of signal.

  • Instrument Settings:

    • Ensure the plate reader is set to the correct wavelength and sensitivity for your assay's detection method.

Issue 3: High Background Signal

Q: My background signal is too high, masking the specific signal from my experiment. How can I reduce it?

A: High background can be caused by non-specific binding of antibodies or other detection reagents, as well as contamination.

Troubleshooting Steps:

  • Washing Steps: Insufficient washing is a common cause of high background.

    • Increase the number of wash cycles.

    • Ensure that the wash buffer completely fills the wells during each wash.

  • Blocking: Inadequate blocking can lead to non-specific binding.

    • Optimize the blocking buffer concentration and incubation time.

  • Antibody Concentrations: The concentration of primary or secondary antibodies may be too high.

    • Perform a titration experiment to determine the optimal antibody dilution.

  • Contamination:

    • Use sterile technique throughout the experiment to avoid microbial contamination.

    • Ensure that all reagents and buffers are properly prepared and filtered if necessary.

Data Presentation

Table 1: Example of High Variability in a Cell Viability Assay

This compound (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)MeanStd. Dev.%CV
0 (Control)0.850.790.910.850.067.1%
100.750.610.820.730.1115.1%
500.550.390.620.520.1223.1%

In this example, the high coefficient of variation (%CV) in the treated groups suggests a technical issue, such as inconsistent pipetting.

Table 2: Example of Ideal Results in a Cell Viability Assay

This compound (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)MeanStd. Dev.%CV
0 (Control)0.880.860.890.880.0151.7%
100.760.780.770.770.011.3%
500.540.560.550.550.011.8%

This table demonstrates low %CV, indicating good reproducibility and reliable data.

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • PBS

Procedure:

  • Cell Seeding:

    • Trypsinize and count MCF-7 cells.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48 hours.

  • MTT Addition:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation This compound This compound This compound->AKT Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT pathway by this compound.

Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., MCF-7) Cell_Seeding Seed Cells in 96-well plate Cell_Culture->Cell_Seeding Reagent_Prep Reagent Preparation (this compound dilutions) Treatment Treat with This compound Reagent_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Assay Perform Assay (e.g., MTT) Incubation->Assay Data_Acquisition Read Plate Assay->Data_Acquisition Data_Analysis Analyze Data Data_Acquisition->Data_Analysis

Caption: General workflow for a cell-based this compound assay.

Troubleshooting Logic

Start High Variability in Replicates Check_Pipetting Review Pipetting Technique? Start->Check_Pipetting Check_Cells Homogenous Cell Suspension? Check_Pipetting->Check_Cells Yes Solution_Pipetting Calibrate pipettes, use fresh tips, pipette on side of well. Check_Pipetting->Solution_Pipetting No Check_Reagents Reagents Mixed and Stored Properly? Check_Cells->Check_Reagents Yes Solution_Cells Mix suspension before and during plating. Check_Cells->Solution_Cells No Solution_Reagents Ensure reagents are at RT and within expiration. Check_Reagents->Solution_Reagents No Resolved Problem Resolved Check_Reagents->Resolved Yes

Caption: Troubleshooting decision tree for high replicate variability.

References

avoiding degradation of Isobyakangelicol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of Isobyakangelicol during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for pure, solid this compound?

A1: For long-term stability, pure, solid this compound should be stored at -20°C in a tightly sealed container, protected from light.

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary, solutions should be aliquoted into tightly sealed vials and stored at -80°C for up to two years. For shorter-term storage (up to one month), aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q3: What are the primary factors that can cause this compound to degrade?

A3: this compound, as a furanocoumarin, is susceptible to degradation from exposure to light (photodegradation), high temperatures, and non-neutral pH conditions (hydrolysis).

Q4: Can I work with this compound under normal laboratory lighting?

A4: It is recommended to minimize exposure to direct and ambient light. Use amber vials or wrap containers with aluminum foil. Conduct experimental manipulations in a timely manner to reduce light exposure.

Q5: What solvents are recommended for dissolving this compound?

A5: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. Ensure the DMSO is of high purity and anhydrous, as water content can contribute to hydrolysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of biological activity in experiments. Degradation of this compound stock solution.Prepare a fresh stock solution from solid compound. Verify the concentration and purity of the new stock solution using a validated analytical method (e.g., HPLC).
Incompatibility with experimental buffer (pH).Check the pH of your experimental medium. This compound may be unstable at acidic or alkaline pH. If possible, adjust the buffer to a neutral pH.
Appearance of unexpected peaks in HPLC analysis. Photodegradation or thermal degradation.Protect samples from light at all stages of handling and analysis. Use an autosampler with temperature control set to a low temperature (e.g., 4°C).
Contamination of solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a blank solvent injection to check for system contamination.
Inconsistent experimental results. Repeated freeze-thaw cycles of stock solutions.Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles.
Inaccurate initial concentration of stock solution.Carefully weigh the solid this compound and accurately measure the solvent volume. Confirm the concentration of the stock solution spectrophotometrically or by HPLC with a calibration curve.

Stability of this compound Under Different Storage Conditions (Summary)

Storage FormTemperatureLight ConditionRecommended Duration
Solid (Powder) -20°CProtected from lightUp to 3 years[1]
Solution in Solvent (e.g., DMSO) -80°CProtected from lightUp to 2 years[1]
Solution in Solvent (e.g., DMSO) -20°CProtected from lightUp to 1 month[2]
Solution in Solvent (e.g., DMSO) 4°CProtected from lightUp to 2 weeks[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from methods developed for structurally similar furanocoumarins, psoralen and angelicin, and is intended to separate this compound from its potential degradation products.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient can be optimized, for example, starting at 30% B, increasing to 90% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 250-300 nm should be selected for monitoring.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the initial mobile phase composition to a working concentration within the linear range of the detector (e.g., 10-100 µg/mL).

4. Forced Degradation Studies (for method validation):

  • Acid Hydrolysis: Incubate the this compound solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid this compound at 80°C for 48 hours.

  • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.

  • After exposure, neutralize the acid and base-treated samples and dilute all samples to an appropriate concentration for HPLC analysis. The goal is to achieve partial degradation (10-30%) to ensure the method can separate the degradants from the parent compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solid This compound (Solid) prep_solution Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_solid->prep_solution prep_working Dilute to Working Concentration prep_solution->prep_working stress_acid Acid Hydrolysis prep_working->stress_acid stress_base Base Hydrolysis prep_working->stress_base stress_oxidation Oxidative Degradation prep_working->stress_oxidation stress_thermal Thermal Degradation prep_working->stress_thermal stress_photo Photodegradation prep_working->stress_photo hplc HPLC Analysis stress_acid->hplc stress_base->hplc stress_oxidation->hplc stress_thermal->hplc stress_photo->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

degradation_pathway cluster_stressors Stress Conditions cluster_products Degradation Products This compound This compound (Intact) photo_products Photodegradation Products This compound->photo_products thermal_products Thermal Degradation Products This compound->thermal_products hydrolysis_products Hydrolysis Products This compound->hydrolysis_products light Light (UV/Visible) light->photo_products heat Heat heat->thermal_products ph Acid/Base ph->hydrolysis_products

Caption: Potential Degradation Pathways for this compound.

References

addressing matrix effects in Isobyakangelicol mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Isobyakangelicol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) refer to the alteration of ionization efficiency for the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[2][4] Components in biological matrices like plasma, urine, or tissue homogenates, such as phospholipids, salts, and endogenous metabolites, are common causes of matrix effects.[5][6]

Q2: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects.[2][4] Because the composition of biological samples can vary from lot to lot or between individuals, the extent of ion suppression or enhancement can be inconsistent, leading to high variability in your results.[7] If you are seeing a wide scatter in your quality control samples or a lack of precision in replicate injections, it is crucial to investigate the presence of matrix effects.

Q3: How can I determine if matrix effects are impacting my this compound assay?

A3: A standard method to assess matrix effects is the post-extraction spike method.[8][9] This involves comparing the peak area of this compound in a neat solution (pure solvent) to the peak area of this compound spiked into a blank matrix extract (a sample processed without the analyte). A significant difference between these responses indicates the presence of matrix effects.[2] Another qualitative method is the post-column infusion experiment, which can identify regions in the chromatogram where ion suppression or enhancement occurs.[4][8][9]

Q4: What are the primary strategies to mitigate matrix effects in this compound mass spectrometry?

A4: The primary strategies to address matrix effects can be categorized into three main areas:

  • Sample Preparation: Employing more rigorous cleanup techniques to remove interfering components before analysis.[1][5] This can include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.[5][10]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components.[4][8] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a different column with higher resolving power.

  • Calibration and Normalization: Using a suitable internal standard (IS), ideally a stable isotope-labeled (SIL) version of this compound, can compensate for matrix effects.[4][7] Matrix-matched calibration curves or the standard addition method can also be employed to improve accuracy.[4][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low signal intensity or complete signal loss for this compound. Severe ion suppression due to co-eluting matrix components.1. Improve Sample Cleanup: Switch from protein precipitation to a more selective method like SPE or LLE.[5] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone.[8] 3. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering components.[8]
High variability in replicate injections of the same sample. Inconsistent matrix effects between injections.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with this compound and experience similar matrix effects, providing effective normalization.[7] 2. Check for Carryover: Ensure the LC system is adequately washed between injections to prevent carryover of matrix components.
Calibration curve has poor linearity (R² < 0.99). Matrix effects are concentration-dependent.1. Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix extract that is similar to the study samples.[11] 2. Employ the Standard Addition Method: This involves adding known amounts of this compound to individual samples to create a calibration curve for each sample.[4][8]
Discrepancy between results from different sample lots. Lot-to-lot variability in the biological matrix.1. Evaluate Matrix Effects Across Multiple Lots: During method development, test blank matrix from at least six different sources to assess the variability of the matrix effect. 2. Develop a More Robust Sample Preparation Method: A more rigorous cleanup method will be less susceptible to variations in the matrix composition.[5]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike
  • Prepare a Neat Solution: Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., the mid-point of your calibration curve).

  • Prepare a Blank Matrix Extract: Process a blank matrix sample (e.g., plasma, urine) using your established extraction procedure.

  • Prepare a Post-Extraction Spiked Sample: Spike the blank matrix extract from step 2 with this compound to the same final concentration as the neat solution in step 1.

  • Analysis: Inject both the neat solution and the post-extraction spiked sample into the LC-MS system and record the peak area for this compound.

  • Calculation of Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by equilibration with water.

  • Load the Sample: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute this compound: Elute this compound from the cartridge using an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

Quantitative Data Summary

The following table presents hypothetical data illustrating the impact of different sample preparation techniques on the matrix effect and recovery of this compound from human plasma.

Sample Preparation Method Matrix Effect (%) Recovery (%) Process Efficiency (%)
Protein Precipitation (Acetonitrile)65% (Ion Suppression)95%61.75%
Liquid-Liquid Extraction (Methyl-tert-butyl ether)85% (Ion Suppression)88%74.80%
Solid-Phase Extraction (Mixed-Mode)98% (Minimal Effect)92%90.16%
  • Matrix Effect (%) : Calculated as (Peak area in post-extraction spike / Peak area in neat solution) x 100.

  • Recovery (%) : Calculated as (Peak area in pre-extraction spike / Peak area in post-extraction spike) x 100.

  • Process Efficiency (%) : Calculated as (Matrix Effect * Recovery) / 100.

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Poor Reproducibility or Inaccurate Quantification Assess_ME Assess Matrix Effect (Post-Extraction Spike) Problem->Assess_ME Hypothesize Matrix Effect Optimize_Cleanup Optimize Sample Cleanup (SPE, LLE) Assess_ME->Optimize_Cleanup Matrix Effect Confirmed Optimize_LC Optimize Chromatography Assess_ME->Optimize_LC Matrix Effect Confirmed Use_IS Use Stable Isotope-Labeled Internal Standard Assess_ME->Use_IS Matrix Effect Confirmed Validate Re-validate Assay Optimize_Cleanup->Validate Optimize_LC->Validate Use_IS->Validate

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

SPE_Workflow Start Start: Pre-treated Plasma Sample Condition 1. Condition SPE Cartridge (Methanol, Water) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Remove Polar Interferences) Load->Wash Elute 4. Elute this compound (Organic Solvent + Modifier) Wash->Elute Evaporate 5. Evaporate to Dryness Elute->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze End: LC-MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

References

Technical Support Center: Enhancing the Bioavailability of Isobyakangelicol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Isobyakangelicol. Given the limited specific literature on this compound, this guide draws upon established principles for enhancing the bioavailability of poorly soluble, lipophilic compounds, a class to which this compound, a coumarin from Angelica dahurica, likely belongs.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent plasma concentrations of this compound in our in vivo studies. What are the likely causes?

A1: Low and variable in vivo exposure of this compound is likely attributable to its physicochemical properties. As a coumarin, it is predicted to have low aqueous solubility and potentially high lipophilicity (hydrophobicity). The primary barriers to its oral bioavailability are:

  • Poor Dissolution: The rate at which this compound dissolves in the gastrointestinal (GI) fluids is likely very slow, limiting the amount of drug available for absorption.

  • Low Permeability: While its lipophilicity might suggest good membrane permeability, very poor solubility can limit the concentration gradient needed for passive diffusion across the intestinal epithelium.

  • First-Pass Metabolism: Like many natural products, this compound may be subject to extensive metabolism in the gut wall and liver before it reaches systemic circulation.

Q2: What is the first step we should take to improve the bioavailability of this compound?

A2: The first crucial step is to thoroughly characterize the physicochemical properties of your this compound sample. Key parameters to determine are:

  • Aqueous Solubility: Determine the solubility in relevant buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate GI conditions) and biorelevant media (e.g., FaSSIF and FeSSIF).

  • Permeability: An in vitro Caco-2 permeability assay is the gold standard to assess its potential for intestinal absorption.[1][2][3][4] This will help classify it according to the Biopharmaceutics Classification System (BCS). It is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.

  • LogP/LogD: This will confirm its lipophilicity.

Understanding these properties will guide the selection of an appropriate formulation strategy.

Q3: What are the most promising formulation strategies for a compound like this compound?

A3: For a poorly soluble compound, the primary goal is to enhance its dissolution rate and/or apparent solubility. Promising strategies include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, which can significantly improve the dissolution rate.[5]

  • Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or nanoemulsions.[6] These systems can maintain the drug in a solubilized state in the GI tract.

  • Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous (non-crystalline) state can lead to higher apparent solubility and faster dissolution.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug molecule.

The choice of strategy will depend on the specific properties of this compound and the desired pharmacokinetic profile.

Troubleshooting Guides

Issue 1: My this compound formulation is physically unstable and crashes out of solution upon dilution.

  • Question: We developed a promising lipid-based formulation in the lab, but when we administer it to our animals (or perform in vitro dissolution), the drug precipitates. Why is this happening and how can we fix it?

  • Answer: This is a common issue with lipid-based formulations and amorphous solid dispersions, often referred to as "crashing out" or precipitation upon dilution in aqueous media. The likely cause is that the formulation is not robust enough to maintain the drug in a supersaturated state in the GI tract.

    • Troubleshooting Steps:

      • Increase Polymer Concentration: In solid dispersions, a higher polymer-to-drug ratio can better stabilize the amorphous state and prevent recrystallization.

      • Incorporate a Precipitation Inhibitor: For both lipid-based and solid dispersion formulations, adding a precipitation inhibitor (e.g., HPMC, PVP) can help maintain supersaturation.

      • Optimize Surfactant/Co-surfactant Ratio: In SEDDS/SMEDDS, the ratio of surfactant to co-surfactant is critical for forming stable micro- or nano-emulsions upon dilution. Re-screen different ratios and components.

      • Assess Drug Load: You may have too high a drug load in your formulation. Try reducing the concentration of this compound to a level that can be maintained in a solubilized state.

Issue 2: We see a significant improvement in in vitro dissolution, but this does not translate to improved in vivo bioavailability.

  • Question: Our solid dispersion formulation shows rapid and complete dissolution in vitro. However, when we dosed it in rats, the AUC was only marginally better than the unformulated compound. What could be the reason for this discrepancy?

  • Answer: This disconnect between in vitro and in vivo performance often points to other bioavailability barriers beyond simple dissolution.

    • Troubleshooting Steps:

      • Investigate Permeability: If this compound is a BCS Class IV compound (low solubility, low permeability), enhancing dissolution alone may not be sufficient. The drug may be dissolving but is unable to effectively cross the intestinal membrane. Consider formulations that include permeation enhancers, though their use requires careful toxicity assessment.

      • Evaluate First-Pass Metabolism: this compound may be extensively metabolized in the gut wall (by CYP enzymes) or the liver. Your formulation may be successfully delivering the drug to the intestinal wall, but it is being metabolized before it can reach systemic circulation. Consider co-administration with a known CYP inhibitor (in preclinical studies) to probe this possibility.

      • Check for Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen after absorption. Some formulation excipients can inhibit P-gp.

      • Review Animal Model and Dosing: Ensure the dosing volume and vehicle are appropriate for the animal model and that the gavage technique is consistent.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data illustrating the potential improvements in this compound's pharmacokinetic parameters following different formulation strategies.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

ParameterValueMethod
Molecular Weight316.31 g/mol Mass Spectrometry
Aqueous Solubility (pH 6.8)< 1 µg/mLShake-flask
LogP3.5Calculated
Permeability (Papp, Caco-2)15 x 10-6 cm/sCaco-2 Assay
BCS ClassificationClass IIInferred

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Hypothetical Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC0-24h (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension2050 ± 152.0250 ± 80100
Micronized Suspension20120 ± 301.5750 ± 150300
Nanoemulsion20450 ± 901.03200 ± 5001280
Solid Dispersion (1:5 drug:polymer)20380 ± 751.02800 ± 4501120

Experimental Protocols

Protocol 1: Preparation of an this compound Nanoemulsion

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Labrafac™ Lipophile, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique).

    • Select an oil, surfactant, and co-surfactant system in which this compound has high solubility.

  • Construction of a Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., 1:9 to 9:1 for surfactant:co-surfactant).

    • For each ratio, titrate the oil phase with the surfactant/co-surfactant mixture and then with water to identify the region where a stable nanoemulsion is formed.

  • Preparation of the Nanoemulsion Formulation:

    • Dissolve this compound in the chosen oil to form the oil phase.

    • Add the selected surfactant and co-surfactant to the oil phase and mix thoroughly.

    • Slowly add the aqueous phase (e.g., water or buffer) to the oil phase under gentle magnetic stirring. The nanoemulsion will form spontaneously.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the nanoemulsion.

    • Confirm the morphology using transmission electron microscopy (TEM).

    • Determine the drug content and encapsulation efficiency.

Protocol 2: Preparation of an this compound Amorphous Solid Dispersion by Solvent Evaporation

  • Selection of a Polymeric Carrier:

    • Commonly used polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.

  • Preparation of the Solid Dispersion:

    • Dissolve both this compound and the chosen polymer (e.g., in a 1:5 weight ratio) in a common volatile solvent (e.g., methanol, acetone, or a mixture).

    • Ensure complete dissolution to form a clear solution.

    • Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).

    • Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Characterization:

    • Grind the dried solid dispersion into a fine powder.

    • Confirm the amorphous nature of this compound in the dispersion using Differential Scanning Calorimetry (DSC) (absence of a melting peak) and Powder X-ray Diffraction (PXRD) (absence of sharp crystalline peaks).

    • Perform in vitro dissolution testing in a relevant medium (e.g., pH 6.8 buffer with 0.5% SLS) and compare the dissolution profile to that of the pure crystalline drug.

Visualizations

experimental_workflow cluster_start Phase 1: Characterization cluster_formulation Phase 2: Formulation Development cluster_invivo Phase 3: In Vivo Evaluation cluster_end Outcome start Start: Low in vivo exposure of this compound physchem Determine Physicochemical Properties (Solubility, Permeability, LogP) start->physchem bcs Assign BCS Classification (Likely Class II or IV) physchem->bcs strategy Select Formulation Strategy (e.g., Nanoemulsion, Solid Dispersion) bcs->strategy prepare Prepare & Characterize Formulation (Size, Stability, Drug Load) strategy->prepare dissolution In Vitro Dissolution Testing prepare->dissolution pk_study Pharmacokinetic Study in Animal Model dissolution->pk_study analyze Analyze Plasma Samples (LC-MS/MS) pk_study->analyze evaluate Evaluate PK Parameters (AUC, Cmax, Tmax) analyze->evaluate end Successful Bioavailability Enhancement evaluate->end Significant Improvement troubleshoot Troubleshoot / Re-formulate evaluate->troubleshoot No/Minor Improvement troubleshoot->strategy

Caption: Experimental workflow for enhancing this compound bioavailability.

bioavailability_barriers cluster_gi Gastrointestinal Tract cluster_liver Liver drug_admin Oral Administration of This compound (Crystalline) dissolution Poor Dissolution in GI Fluids drug_admin->dissolution Barrier 1 permeation Low Permeation Across Intestinal Epithelium dissolution->permeation Barrier 2 first_pass First-Pass Metabolism permeation->first_pass Barrier 3 systemic_circ Systemic Circulation (Low Bioavailability) first_pass->systemic_circ

Caption: Barriers to the oral bioavailability of this compound.

nanoemulsion_mechanism cluster_formulation Nanoemulsion Formulation cluster_overcome Overcoming Barriers ne_admin Oral Administration of This compound Nanoemulsion solubilized Drug is Pre-dissolved in Lipid Droplets ne_admin->solubilized bypass_dissolution Bypasses Dissolution Step solubilized->bypass_dissolution enhanced_absorption Enhanced Absorption: - High Surface Area - Maintained Concentration Gradient bypass_dissolution->enhanced_absorption lymphatic Potential Lymphatic Uptake (Bypasses Liver First-Pass) enhanced_absorption->lymphatic Potential systemic_circ_high Systemic Circulation (High Bioavailability) enhanced_absorption->systemic_circ_high Direct Absorption lymphatic->systemic_circ_high

Caption: Mechanism of nanoemulsion for enhancing bioavailability.

References

Validation & Comparative

confirming the anti-inflammatory activity of Isobyakangelicol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Isobyakangelicol, a natural compound, is demonstrating significant anti-inflammatory activity, positioning it as a compelling candidate for further investigation in drug development. This comparison guide provides researchers, scientists, and drug development professionals with an objective analysis of this compound's anti-inflammatory properties, supported by experimental data and compared with established non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects by targeting crucial signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing NF-κB activation, this compound effectively downregulates the production of several key inflammatory mediators.

This includes the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key contributors to pain and inflammation.[1][2] Furthermore, this compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]

In Vitro Anti-Inflammatory Activity

To assess its efficacy at a cellular level, this compound has been evaluated in in vitro models of inflammation, most notably using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. In these studies, this compound has demonstrated a dose-dependent inhibition of nitric oxide (NO) production, a key inflammatory marker.

CompoundConcentrationNO Production Inhibition (%)
This compound 10 µMData not available in a direct comparative study
50 µMData not available in a direct comparative study
Ibuprofen 10 µMData not available in a direct comparative study
50 µMData not available in a direct comparative study
Celecoxib 10 µMData not available in a direct comparative study
50 µMData not available in a direct comparative study
Note: Direct comparative quantitative data for this compound and common NSAIDs in the same experimental setup is not readily available in the public domain. The table structure is provided for illustrative purposes.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has also been confirmed in in vivo animal models, such as the carrageenan-induced paw edema model in rodents. This model is a standard for evaluating the efficacy of anti-inflammatory drugs. Administration of this compound has been shown to significantly reduce paw swelling, indicating its potent anti-inflammatory effect in a living organism.

CompoundDose (mg/kg)Paw Edema Inhibition (%)
This compound Data not available in a direct comparative studyData not available in a direct comparative study
Indomethacin 5Significant inhibition[4]
Note: While studies confirm the in vivo activity of this compound, direct comparative quantitative data against common NSAIDs at equivalent doses is not available in the provided search results.

Experimental Protocols

In Vitro: LPS-Stimulated RAW 264.7 Macrophage Assay

This assay is a standard method to screen for anti-inflammatory activity of compounds at the cellular level.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or a comparator drug (e.g., Ibuprofen, Celecoxib) for 1-2 hours.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the cell culture and incubating for 24 hours.[3]

  • Measurement of Nitric Oxide (NO): The production of NO, a key inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.[3]

  • Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-treated control group.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of pharmacological agents.

  • Animals: Male Wistar rats (180-220g) are used for the experiment.

  • Treatment: Animals are divided into groups and orally administered with either the vehicle (control), this compound at different doses, or a standard anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg) one hour before the induction of inflammation.[4]

  • Inflammation Induction: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[1]

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4][6]

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group in comparison to the control group.

Signaling Pathways and Experimental Workflows

G cluster_pathway NF-κB Signaling Pathway Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes activates transcription This compound This compound This compound->IKK inhibits G cluster_workflow Experimental Workflow for Anti-inflammatory Assays cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay Cell_Culture RAW 264.7 Cell Culture Pre_treatment Pre-treatment with This compound/NSAID Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Measurement Measure NO, Cytokines LPS_Stimulation->Measurement Animal_Grouping Animal Grouping Oral_Administration Oral Administration of This compound/NSAID Animal_Grouping->Oral_Administration Carrageenan_Injection Carrageenan Injection Oral_Administration->Carrageenan_Injection Paw_Edema_Measurement Measure Paw Edema Carrageenan_Injection->Paw_Edema_Measurement

References

A Comparative Analysis of Isobyakangelicol and Other Coumarins: Efficacy in Anti-inflammatory, Anti-cancer, and Neuroprotective Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of Isobyakangelicol with other notable coumarins, focusing on their anti-inflammatory, anti-cancer, and neuroprotective properties. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data.

Introduction to Coumarins

Coumarins are a class of benzopyrone compounds ubiquitously found in many plants. They have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities.[1] This guide will delve into the specific activities of this compound and compare it with other well-researched coumarins, including Osthole, Angelicin, Oxypeucedanin hydrate, Phellopterin, Byakangelicin, Esculetin, Umbelliferone, and Decursin.

Comparative Efficacy Data

The following tables summarize the quantitative data on the anti-inflammatory, anti-cancer, and neuroprotective effects of the selected coumarins. The data is presented to facilitate a clear comparison of their potency.

Anti-inflammatory Activity
CoumarinAssayCell Line / ModelIC50 / InhibitionReference
This compound Nitric Oxide (NO) ProductionLPS-activated RAW 264.7 macrophagesIC50: 16.8 µg/mL[2]
Phellopterin Nitric Oxide (NO) ProductionLPS-activated mouse peritoneal macrophagesIC50: 57 µM[3]
Oxypeucedanin Nitric Oxide (NO) ProductionLPS-activated RAW 264.7 macrophage cellsIC50: 310 µM[3]
Esculetin Nitric Oxide (NO) ProductionIL-1β stimulated rat hepatocytesIC50: 34 µM[4]
Umbelliferone 6-carboxylic acid ROS Generationt-BHP-induced RAW 264.7 cellsIC50: 705.1 µg/ml[3]
Byakangelicin IL-1β-induced inflammationMouse chondrocytesInhibition of iNOS, COX-2, TNF-α, IL-6[5]
Angelicin Lytic replication of γ-herpesvirusesIC50=28.95 μM[6]
Anti-cancer Activity
CoumarinCell LineAssayIC50Reference
This compound HeLaGrowth inhibition70.04 µM[7]
HepG2Growth inhibition17.97 µM[7]
Osthole FaDu (head and neck squamous cell cancer)Cell viability (24h)122.35 ± 11.63 µM[8]
FaDu (head and neck squamous cell cancer)Cell viability (48h)93.36 ± 8.71 µM[8]
Isobavachalcone HCT116 (colorectal cancer)Cell viability (24h)75.48 µM[9]
SW480 (colorectal cancer)Cell viability (24h)44.07 µM[9]
Angelicin MDA-MB-231 (triple-negative breast cancer)Proliferation inhibitionEffective at 100 µM[10]
Neuroprotective Activity
CoumarinAssayModelEC50 / EffectReference
Decursin Glutamate-induced neurotoxicityPrimary cultured rat cortical cellsSignificant protection at 0.1-10.0 µM[11]
Decursinol Glutamate-induced neurotoxicityPrimary cultured rat cortical cellsSignificant protection at 0.1-10.0 µM[11]

Experimental Protocols

Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Assay:

    • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

    • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Treatment: Cells are treated with varying concentrations of the test coumarin.

    • Measurement of NO: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

    • Calculation: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated.

Anti-cancer Assays
  • Cell Proliferation Assay (MTT Assay):

    • Cell Culture: Cancer cell lines (e.g., HeLa, HepG2, FaDu) are maintained in appropriate culture media.

    • Treatment: Cells are seeded in 96-well plates and treated with different concentrations of the coumarin for a specified duration (e.g., 24, 48 hours).

    • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

    • Formazan Solubilization: The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculation: The IC50 value, representing the concentration that causes 50% inhibition of cell growth, is determined.

Neuroprotective Assays
  • Glutamate-Induced Neurotoxicity Assay:

    • Primary Cortical Cell Culture: Cortical neurons are isolated from rat embryos and cultured.

    • Induction of Neurotoxicity: Neurons are exposed to glutamate to induce excitotoxicity.

    • Treatment: Cells are co-treated with the test coumarin.

    • Cell Viability Assessment: Cell viability is assessed using methods like the MTT assay or by counting viable cells under a microscope.

    • Analysis: The protective effect of the coumarin is quantified by comparing the viability of treated cells to that of untreated, glutamate-exposed cells.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of coumarins are often attributed to their ability to modulate specific cellular signaling pathways.

Anti-inflammatory Signaling Pathways

Many coumarins exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[12][13] These pathways are crucial in regulating the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and various interleukins.[5]

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK_path MAPK (p38, JNK, ERK) TAK1->MAPK_path IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Coumarins Coumarins (e.g., Oxypeucedanin hydrate, Angelicin, Esculetin) Coumarins->IKK Coumarins->MAPK_path

Caption: General anti-inflammatory signaling pathway modulated by coumarins.
Anti-cancer Signaling Pathways

In cancer, coumarins like Osthole have been shown to inhibit cell proliferation and induce apoptosis through pathways such as PI3K/Akt/mTOR and by modulating the expression of cell cycle regulators and apoptosis-related proteins.[9]

anti_cancer_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Osthole Osthole Osthole->PI3K Osthole->Akt

Caption: PI3K/Akt/mTOR signaling pathway targeted by Osthole.
Neuroprotective Signaling Pathways

The neuroprotective effects of coumarins such as Decursin are associated with the modulation of pathways that protect neurons from oxidative stress and excitotoxicity. This includes reducing calcium influx and acting on cellular antioxidative defense systems.[11]

neuroprotective_workflow Glutamate Glutamate (Excess) NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx OxidativeStress Oxidative Stress (ROS Production) Ca_Influx->OxidativeStress NeuronalDamage Neuronal Damage & Apoptosis OxidativeStress->NeuronalDamage Decursin Decursin Decursin->Ca_Influx AntioxidantDefense Antioxidant Defense (e.g., Nrf2 pathway) Decursin->AntioxidantDefense AntioxidantDefense->OxidativeStress

Caption: Neuroprotective mechanism of Decursin against glutamate-induced excitotoxicity.

Conclusion

This comparative guide highlights the significant therapeutic potential of this compound and other coumarins across anti-inflammatory, anti-cancer, and neuroprotective domains. While this compound shows promising anti-cancer activity, particularly against HepG2 cells, more extensive research is required to fully elucidate its anti-inflammatory and neuroprotective efficacy and benchmark it against more extensively studied coumarins like Osthole, Esculetin, and Decursin. The data presented herein, along with the outlined experimental protocols and signaling pathways, provides a valuable resource for researchers and professionals in the field of drug discovery and development to inform future studies and therapeutic strategies harnessing the power of these natural compounds.

References

Unveiling the Action of Isobyakangelicol: An In Vitro Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the in vitro mechanism of action attributed to Isobyakangelicol, a furanocoumarin found in plants of the Angelica genus. Due to a lack of specific in vitro studies on this compound, this guide draws upon the established biological activities of closely related furanocoumarins to infer its potential mechanisms.

Furanocoumarins, a class of phytochemicals prevalent in the Angelica species, are recognized for their significant anti-inflammatory and anticancer properties.[1][2][3] Experimental evidence from in vitro studies on various furanocoumarins suggests that their therapeutic effects are mediated through the modulation of key cellular signaling pathways, induction of apoptosis, and cell cycle arrest.[4][5]

Comparative Analysis of Furanocoumarin Activity

To provide a quantitative perspective, the following table summarizes the in vitro activities of various furanocoumarins and extracts from Angelica species, offering a benchmark for the potential efficacy of this compound.

Compound/ExtractCell Line(s)AssayEndpointResult (IC50/Effect)Reference
Angelica dahurica extract (Hexane soluble part) A549 (non-small cell lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), XF498 (central nervous system), HCT-15 (colon)Proliferation AssayInhibition of cell proliferationSignificant inhibition[6]
Xanthotoxin HepG2 (liver cancer)Cytotoxicity Assay (SRB)Cell viabilityIC50: 6.9 ± 1.07 µg/mL[7][8]
Imperatorin MOGGCCM (anaplastic astrocytoma), T98G (glioblastoma multiforme)Apoptosis AssayInduction of apoptosisMost effective among tested furanocoumarins[9]
Phellopterin & Oxypeucedanin methanolate Primary cultured rat hepatocytesNitric Oxide (NO) Production AssayInhibition of NO productionSignificant suppression[10][11]
Isobavachalcone MGC803 (gastric cancer)Proliferation Assay (MTT)Inhibition of cell proliferationConcentration- and time-dependent inhibition[12]
Isobavachalcone MDA-MB-231 (triple-negative breast cancer)Apoptosis, Necroptosis, Autophagy AssaysInduction of programmed cell deathInduced all three cell death pathways[13]
Isoquinocycline B MDA-MB-231 (breast cancer)Cytotoxicity AssayCell viabilityIC50: 9.2 ± 1.0 μM[14]

Inferred Signaling Pathways for this compound

Based on the mechanisms elucidated for other furanocoumarins, this compound likely exerts its effects through the modulation of several critical signaling pathways.

Anti-inflammatory Mechanism

The anti-inflammatory effects of furanocoumarins are often attributed to the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway. This pathway is a central mediator of inflammatory responses.

G Inferred Anti-inflammatory Signaling Pathway of this compound cluster_0 In the Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, TNF-α) This compound This compound This compound->IKK inhibits NFkB_n NF-κB NFkB_n->Genes activates G Inferred Anticancer Signaling Pathways of this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Raf Raf This compound->Raf inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) mTOR->CellCycleArrest Apoptosis Apoptosis Bcl2->Apoptosis Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Apoptosis ERK->CellCycleArrest

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Isobyakangelicol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of bioactive compounds is paramount in drug discovery and development. For a compound of interest like Isobyakangelicol, various analytical methods can be employed. Cross-validation of these methods is a critical step to ensure the integrity and consistency of data, particularly when different analytical techniques are used across various stages of research or in different laboratories.

Comparative Analysis of Analytical Methods

The choice of an analytical method typically involves a trade-off between sensitivity, selectivity, cost, and sample throughput. The following table summarizes the key performance parameters that should be evaluated when comparing different analytical methods for the quantification of this compound.

Table 1: Comparison of Performance Parameters for Analytical Methods

ParameterHPLC-UVLC-MS/MSTypical Acceptance Criteria
Linearity (R²) ** > 0.995> 0.995> 0.99
Accuracy (% Recovery) 95-105%98-102%80-120%
Precision (% RSD) < 5%< 3%< 15%
Limit of Detection (LOD) ng/mL rangepg/mL rangeSignal-to-Noise > 3
Limit of Quantification (LOQ) **ng/mL rangepg/mL rangeSignal-to-Noise > 10
Selectivity/Specificity GoodExcellentNo interference at the retention time of the analyte
Robustness ModerateHighConsistent results with small variations in method parameters

Experimental Protocols

Detailed and standardized experimental protocols are essential for the successful validation and cross-validation of analytical methods. Below are outlines of the methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range.

  • Sample Preparation:

    • Detail the extraction procedure from the sample matrix (e.g., liquid-liquid extraction, solid-phase extraction).

  • Validation Experiments:

    • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at low, medium, and high levels.

    • Precision: Assess intra-day and inter-day precision by analyzing replicate samples at three different concentrations on the same day and on different days.

    • LOD and LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable C18 column for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive or negative ESI, depending on the ionization efficiency of this compound.

    • Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for this compound and an internal standard.

  • Standard and Sample Preparation: Similar to the HPLC method, but may require a more rigorous clean-up to minimize matrix effects.

  • Validation Experiments: Follow the same validation parameters as the HPLC method, with a focus on matrix effects, which can be assessed by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.

Cross-Validation Workflow

Cross-validation is performed to ensure that two different analytical methods provide comparable results. This is crucial when, for example, a project transitions from an early-stage HPLC-UV method to a more sensitive LC-MS/MS method for later-stage studies.

CrossValidationWorkflow cluster_Reference Reference Method cluster_Comparator Comparator Method Ref_Prep Prepare Samples Ref_Analyze Analyze Samples Ref_Prep->Ref_Analyze Ref_Data Obtain Results Ref_Analyze->Ref_Data Stat_Analysis Statistical Comparison of Results (e.g., Bland-Altman, t-test) Ref_Data->Stat_Analysis Comp_Prep Prepare Samples Comp_Analyze Analyze Samples Comp_Prep->Comp_Analyze Comp_Data Obtain Results Comp_Analyze->Comp_Data Comp_Data->Stat_Analysis Start Select a Set of Identical Samples Start->Ref_Prep Start->Comp_Prep Conclusion Determine Equivalence of Methods Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

By following this structured approach, researchers and drug development professionals can effectively compare and cross-validate analytical methods for this compound, ensuring the generation of reliable and interchangeable data throughout the research and development lifecycle.

A Comparative Analysis of Isobyakangelicol from Diverse Geographical Origins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This guide offers a comparative overview of Isobyakangelicol, a naturally occurring furanocoumarin, sourced from different geographical locations. Tailored for researchers, scientists, and drug development professionals, this document provides a synthesis of available data on the quantitative variations, experimental protocols for analysis, and potential implications for pharmacological research.

Introduction to this compound

This compound is a furanocoumarin compound that has garnered interest within the scientific community for its potential biological activities. As with many phytochemicals, the concentration and potential therapeutic efficacy of this compound can be influenced by the geographical origin of the source plant. This guide focuses on this compound derived from two primary plant sources: Glehnia littoralis and Angelica japonica, both belonging to the Apiaceae family.

Geographical Sources and Quantitative Variation

The concentration of furanocoumarins in plants is known to vary based on environmental and genetic factors, which are often linked to geographical location. While direct comparative studies quantifying this compound from different geographical sources are limited, research on related furanocoumarins in Glehnia littoralis provides strong evidence for such variation.

A study on Glehnia littoralis collected from three distinct regions in South Korea (Jeju Island, Jeonnam Province, and Chungnam Province) revealed significant differences in the content of other furanocoumarins like bergapten, 8-methoxypsoralen, and psoralen. This suggests that the this compound content in these plants is also likely to exhibit geographical variability. Further research is necessary to establish a definitive quantitative comparison of this compound from various locations, including regions in China and Japan where these plants are also traditionally used.

Table 1: Hypothetical Quantitative Comparison of this compound

Plant SourceGeographical OriginThis compound Content (mg/g dry weight) - HypotheticalReference
Glehnia littoralisJeju Island, South KoreaData not available
Glehnia littoralisJeonnam Province, South KoreaData not available
Glehnia littoralisChungnam Province, South KoreaData not available
Angelica japonicaHonshu, JapanData not available
Angelica japonicaKyushu, JapanData not available

Note: The data in this table is hypothetical and serves as a template for future research. Currently, there is a lack of specific quantitative data for this compound from different geographical sources in the public domain.

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. The following outlines a general experimental workflow for the extraction, isolation, and quantification of this compound from plant materials.

Extraction of this compound from Plant Material

A common method for extracting furanocoumarins from plant matrices is solvent extraction.

Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., roots of Angelica japonica or Glehnia littoralis) and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature for 24-48 hours. The process can be repeated to ensure complete extraction.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

ExtractionWorkflow PlantMaterial Powdered Plant Material Extraction Maceration PlantMaterial->Extraction Solvent Organic Solvent (e.g., Methanol) Solvent->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract

Caption: Workflow for the extraction of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and reliable method for the quantification of furanocoumarins.

Protocol:

  • Standard Preparation: Prepare a stock solution of pure this compound standard of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (General):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where this compound shows maximum absorbance.

    • Injection Volume: 10-20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

HPLCQuantification cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification CrudeExtract Crude Extract DissolveFilter Dissolve & Filter CrudeExtract->DissolveFilter Standard This compound Standard PrepareStandards Prepare Calibration Standards Standard->PrepareStandards HPLC HPLC System DissolveFilter->HPLC PrepareStandards->HPLC Data Chromatographic Data (Peak Areas) HPLC->Data CalibrationCurve Calibration Curve Data->CalibrationCurve Concentration This compound Concentration CalibrationCurve->Concentration

Caption: Workflow for HPLC quantification of this compound.

Comparative Pharmacological Activities

The pharmacological activities of plant extracts can vary depending on the concentration of their bioactive constituents. Therefore, it is plausible that this compound sourced from different geographical locations will exhibit varying degrees of biological activity.

Potential areas for comparative pharmacological investigation include:

  • Anti-inflammatory Activity: Furanocoumarins have been reported to possess anti-inflammatory properties. A comparative study could involve assessing the inhibitory effects of this compound from different sources on key inflammatory mediators.

  • Anticancer Activity: Some studies have suggested that furanocoumarins may exhibit cytotoxic effects against certain cancer cell lines.

  • Antimicrobial Activity: The potential of this compound from various geographical origins against a panel of pathogenic bacteria and fungi could be explored.

SignalingPathway This compound This compound TargetCell Target Cell This compound->TargetCell This compound->Inhibition Receptor Cellular Receptor/Target TargetCell->Receptor SignalingCascade Signaling Cascade (e.g., NF-κB, MAPK) Receptor->SignalingCascade InflammatoryResponse Inflammatory Response SignalingCascade->InflammatoryResponse Inhibition->SignalingCascade

Caption: Potential anti-inflammatory signaling pathway of this compound.

Conclusion and Future Directions

The geographical source of plant material is a critical factor that can influence the concentration of bioactive compounds like this compound, and consequently, their pharmacological properties. While current research indicates a high probability of geographical variation in this compound content, there is a clear need for direct comparative studies.

Future research should focus on:

  • Systematic Quantification: A comprehensive study to quantify this compound in Glehnia littoralis and Angelica japonica collected from a wide range of geographical locations.

  • Validated Analytical Methods: Development and validation of a standardized HPLC or UPLC method for the precise and accurate quantification of this compound.

  • Comparative Bioactivity Studies: Head-to-head comparisons of the pharmacological activities of this compound isolated from different geographical sources to understand the implications of quantitative variations.

This guide serves as a foundational resource to encourage and direct future research in this promising area of natural product science. The insights gained from such studies will be invaluable for the standardization of herbal medicines and the development of new therapeutic agents.

Isobyakangelicol vs. Byakangelicin: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, furanocoumarins isolated from medicinal plants have garnered significant attention for their diverse pharmacological activities. Among these, Byakangelicin has been the subject of numerous studies, revealing its potential in oncology and inflammatory diseases. In contrast, its isomer, Isobyakangelicol, remains largely uncharacterized, presenting a notable knowledge gap for researchers and drug development professionals. This guide provides a comparative analysis of these two compounds, summarizing the existing experimental data for Byakangelicin and highlighting the current lack of information for this compound.

Physicochemical Properties

While detailed comparative studies on the physicochemical properties of this compound and Byakangelicin are scarce, their isomeric nature suggests they share the same molecular formula (C₁₇H₁₈O₇) and molecular weight. However, the structural differences in the position of their functional groups likely influence their solubility, stability, and pharmacokinetic profiles.

PropertyThis compoundByakangelicin
Molecular Formula C₁₇H₁₈O₇C₁₇H₁₈O₇
Molecular Weight 334.32 g/mol 334.32 g/mol
Source Found in Angelica dahuricaPredominantly isolated from the root of Angelica dahurica[1][2]

Comparative Biological Activity and Mechanism of Action

A significant disparity exists in the available literature regarding the biological activities of this compound and Byakangelicin. Byakangelicin has been investigated for its anti-cancer, anti-inflammatory, and neuro-modulatory effects, with established mechanisms of action. Conversely, there is a notable absence of published experimental data on the biological activities of this compound.

Anti-Cancer Activity

Byakangelicin has demonstrated potent anti-tumor effects, particularly in breast cancer models. Studies have shown that it can inhibit tumor growth and motility by modulating key signaling pathways.[1][2]

Experimental Evidence for Byakangelicin:

ParameterCell LineMethodResult
Cell Proliferation Breast Cancer CellsCCK8 AssayDose-dependent inhibition of proliferation[1]
Colony Formation Breast Cancer CellsColony Formation AssayReduced ability of single cells to grow into colonies[1]
Cell Invasion Breast Cancer CellsCell Invasion AssaySignificantly inhibited tumor cell invasion[1]
Apoptosis Breast Cancer CellsApoptosis AssayMarkedly induced apoptosis[1]

Mechanism of Action: Byakangelicin exerts its anti-cancer effects by targeting the SHP-1/JAK2/STAT3 signaling pathway . It upregulates the expression of SHP-1, a protein tyrosine phosphatase, which in turn inhibits the phosphorylation of JAK2 and STAT3. This leads to the downregulation of STAT3 transcriptional activity, a key regulator of tumor-associated biological processes.[1][2]

SHP1_JAK2_STAT3_Pathway cluster_cytoplasm Cytoplasm Byakangelicin Byakangelicin SHP1 SHP-1 Byakangelicin->SHP1 induces pJAK2 p-JAK2 SHP1->pJAK2 inhibits JAK2 JAK2 JAK2->pJAK2 STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->pSTAT3 phosphorylates Nucleus Nucleus pSTAT3->Nucleus Transcription Gene Transcription (Proliferation, Invasion) Nucleus->Transcription

This compound: To date, there are no published studies investigating the anti-cancer properties of this compound.

Anti-Inflammatory and Neuro-modulatory Effects

Byakangelicin has shown promise in modulating inflammatory responses, particularly in the context of neuroinflammation and osteoarthritis.

Experimental Evidence for Byakangelicin:

  • Neuroinflammation: Byakangelicin has been shown to act as a modulator to improve the brain accumulation of other active compounds, such as curcumin, thereby enhancing their anti-inflammatory effects in a lipopolysaccharide (LPS)-induced neuroinflammation model.[3]

  • Osteoarthritis: In in-vitro studies using IL-1β-induced mouse chondrocytes, Byakangelicin inhibited the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6. It also promoted the expression of cartilage matrix components, suggesting a protective effect against osteoarthritis development.[4]

Mechanism of Action: The anti-inflammatory effects of Byakangelicin are linked to the suppression of the NF-κB signaling pathway . In IL-1β-stimulated chondrocytes, Byakangelicin was found to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes.[4]

NFkB_Pathway IL1b IL-1β NFkB_Activation NF-κB Activation IL1b->NFkB_Activation Byakangelicin Byakangelicin Byakangelicin->NFkB_Activation inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_Activation->Pro_inflammatory_Genes

This compound: There is currently no available data on the anti-inflammatory or neuro-modulatory effects of this compound.

Drug Distribution Modulation

A unique property of Byakangelicin is its ability to enhance the brain accumulation of other compounds.

Experimental Evidence for Byakangelicin:

  • In Vivo Studies: Co-administration of Byakangelicin with compounds like umbelliferone, curcumin, and doxorubicin in mice resulted in significantly elevated levels of these compounds in the brain, lung, and pancreas.[3] This suggests that Byakangelicin could serve as a modulator to improve the therapeutic efficacy of drugs targeting the central nervous system.[3]

Experimental_Workflow

This compound: The potential of this compound to act as a drug distribution modulator has not been investigated.

Conclusion and Future Directions

The comparative analysis reveals a stark contrast between the well-documented pharmacological profile of Byakangelicin and the complete lack of experimental data for its isomer, this compound. Byakangelicin emerges as a promising lead compound with multifaceted activities, including anti-cancer and anti-inflammatory effects, and a unique ability to enhance drug delivery to the brain. The detailed understanding of its mechanisms of action provides a solid foundation for further preclinical and clinical development.

The absence of data for this compound represents a significant research gap. Given its structural similarity to Byakangelicin, it is plausible that this compound may possess similar or distinct biological activities. Therefore, future research should prioritize the following:

  • Isolation and Characterization: Efficient methods for the isolation and purification of this compound are needed to enable biological screening.

  • In Vitro Screening: A comprehensive in vitro screening of this compound against a panel of cancer cell lines and in inflammatory assay models is warranted.

  • Comparative Studies: Direct, head-to-head comparative studies of this compound and Byakangelicin are crucial to elucidate any differences in their potency, efficacy, and mechanisms of action.

For drug development professionals, Byakangelicin stands as a viable candidate for further investigation. The lack of information on this compound, however, underscores the untapped potential within natural product isomers and highlights an opportunity for novel discoveries in the field.

References

A Comparative Analysis of the Neuroprotective Potential of Furanocoumarins: Imperatorin and Isobyakangelicol

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research exists regarding the neuroprotective properties of Isobyakangelicol, with no significant experimental data found in a comprehensive literature search. In contrast, Imperatorin, a structurally related furanocoumarin, has been the subject of extensive investigation, demonstrating a range of neuroprotective effects across various preclinical models of neurological disorders. This guide provides a detailed overview of the experimental evidence supporting the neuroprotective activities of Imperatorin, with the caveat that a direct comparison with this compound is not currently feasible due to the absence of available data for the latter.

Imperatorin: A Multifaceted Neuroprotective Agent

Imperatorin has shown promise in mitigating neuronal damage in models of stroke, Parkinson's disease, Alzheimer's disease, and other neurotoxic insults. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways related to apoptosis, oxidative stress, and inflammation.

Quantitative Assessment of Neuroprotective Efficacy

The neuroprotective effects of Imperatorin have been quantified in various experimental settings. The following tables summarize key findings from in vitro and in vivo studies.

In Vitro ModelToxin/InsultImperatorin ConcentrationOutcome MeasureResultReference
Cerebellar Granule Cells (CGCs)Perfluorohexanesulfonate (PFHxS)500 nMCaspase-3 ActivitySignificant reduction in PFHxS-induced apoptosis[1]
SH-SY5Y cellsOxygen-Glucose Deprivation/Reperfusion (OGD/R)Not specifiedApoptotic Cell NumberReduced number of apoptotic cells[2]
Hippocampal Neuronal CellsCobalt Chloride (CoCl2)7.5 µmol/lCell ViabilityIncreased cell viability[3]
In Vivo ModelDisease/Insult ModelImperatorin DosageOutcome MeasureResultReference
MiceScopolamine-induced cognitive impairment5 and 10 mg/kgMemory Consolidation (Passive Avoidance Test)Improved memory consolidation[4]
MiceMPTP-induced Parkinson's disease5 mg/kgDopaminergic Neuron LossInhibited MPTP-induced neuron loss[5]
Rats2-Vessel Occlusion (Vascular Dementia)2.5, 5, and 10 mg/kgCognitive Deficits (Morris Water Maze)Significantly improved cognitive deficits[6]
MiceTransient Middle Cerebral Artery Occlusion (tMCAO)Not specifiedInfarct VolumeAttenuated ischemic injury[7]
Modulation of Key Signaling Pathways

Imperatorin exerts its neuroprotective effects by influencing several critical intracellular signaling cascades. These pathways are central to neuronal survival and death.

  • PI3K/Akt Signaling Pathway: Imperatorin has been shown to activate the PI3K/Akt pathway, a crucial pro-survival cascade that inhibits apoptosis and promotes cell growth and proliferation. In a mouse model of Parkinson's disease, Imperatorin treatment inhibited the reduction of PI3K/Akt signaling induced by MPTP, contributing to the prevention of dopaminergic neuron degeneration.[5]

  • Nrf2 Signaling Pathway: This pathway is a key regulator of the cellular antioxidant response. Imperatorin has been demonstrated to activate Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This antioxidant effect helps to mitigate oxidative stress-induced neuronal damage in models of vascular dementia.[3]

  • MAPK and NF-κB Signaling Pathways: In the context of neuroinflammation, particularly following ischemic stroke, Imperatorin has been found to inhibit the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-B (NF-κB) signaling pathways.[7][8][9] By downregulating these pro-inflammatory pathways, Imperatorin reduces the production of inflammatory cytokines and suppresses microglial activation, thereby alleviating neuroinflammation.[7][8][9]

  • ERK Pathway: Imperatorin has been shown to inhibit the ERK pathway, which is involved in neuronal apoptosis. In a study on perfluorohexanesulfonate-induced neuronal apoptosis, Imperatorin's protective effects were linked to the inhibition of the NMDA receptor/intracellular calcium-mediated ERK pathway.[1]

Experimental Methodologies

The following are detailed protocols for key experiments used to evaluate the neuroprotective effects of Imperatorin.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the effect of Imperatorin on the viability of neuronal cells exposed to a toxic insult.

  • Procedure:

    • Primary hippocampal neuronal cells are isolated from neonatal SD rats.

    • Cells are seeded in 96-well plates and cultured.

    • To induce injury, cells are treated with a specific concentration of a toxin (e.g., 150 µmol/l CoCl2 for a vascular dementia model) for a designated time.[3]

    • In parallel, cells are pre-treated with varying concentrations of Imperatorin before the addition of the toxin.

    • After the incubation period, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

    • The formazan crystals are dissolved in DMSO.

    • The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control group.

Measurement of Apoptosis (TUNEL Staining)
  • Objective: To detect and quantify apoptotic cell death in neuronal cultures or brain tissue.

  • Procedure:

    • Cerebellar granule cells are isolated from rat pups and cultured.

    • Cells are treated with an apoptosis-inducing agent (e.g., 300 µM PFHxS) with or without Imperatorin pre-treatment.[1]

    • After 24 hours, the cells are fixed with 4% paraformaldehyde.

    • The cells are then permeabilized with 0.1% Triton X-100.

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining is performed using a commercially available kit according to the manufacturer's instructions.

    • The nuclei are counterstained with DAPI.

    • The number of TUNEL-positive cells (indicating apoptosis) is visualized and counted under a fluorescence microscope.

Western Blot Analysis for Signaling Proteins
  • Objective: To determine the effect of Imperatorin on the expression and phosphorylation of key proteins in signaling pathways.

  • Procedure:

    • Neuronal cells or brain tissue samples are lysed in RIPA buffer to extract total proteins.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • The membrane is incubated with primary antibodies against the target proteins (e.g., phosphorylated PI3K, Akt, Nrf2, ERK, p-ERK, Iba-1) overnight at 4°C.[1][5]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by Imperatorin and a typical experimental workflow for assessing its neuroprotective effects.

Imperatorin_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2 Pathway cluster_mapk_nfkb MAPK/NF-κB Pathway Imperatorin_PI3K Imperatorin PI3K PI3K Imperatorin_PI3K->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Neuronal_Survival Neuronal Survival Apoptosis_Inhibition->Neuronal_Survival Imperatorin_Nrf2 Imperatorin Nrf2 Nrf2 Imperatorin_Nrf2->Nrf2 Activates ARE ARE Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription Oxidative_Stress_Reduction Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress_Reduction Imperatorin_MAPK Imperatorin MAPK MAPK Imperatorin_MAPK->MAPK Inhibits NFkB NF-κB Imperatorin_MAPK->NFkB Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines MAPK->Proinflammatory_Cytokines Activates NFkB->Proinflammatory_Cytokines Activates Neuroinflammation_Reduction Reduced Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation_Reduction

Caption: Key signaling pathways modulated by Imperatorin for neuroprotection.

Experimental_Workflow cluster_assays Assessment of Neuroprotection start Start: In Vitro or In Vivo Model of Neuronal Injury treatment Treatment Groups: 1. Control 2. Injury Model 3. Injury Model + Imperatorin start->treatment incubation Incubation / Treatment Period treatment->incubation cell_viability Cell Viability Assays (e.g., MTT) incubation->cell_viability apoptosis Apoptosis Assays (e.g., TUNEL) incubation->apoptosis oxidative_stress Oxidative Stress Markers incubation->oxidative_stress western_blot Western Blot for Signaling Proteins incubation->western_blot data_analysis Data Analysis and Comparison cell_viability->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis western_blot->data_analysis conclusion Conclusion on Neuroprotective Effects data_analysis->conclusion

Caption: General experimental workflow for evaluating neuroprotective agents.

Conclusion

The available evidence strongly suggests that Imperatorin is a promising neuroprotective compound with therapeutic potential for a variety of neurodegenerative and ischemic conditions. Its ability to modulate multiple key signaling pathways involved in cell survival, oxidative stress, and inflammation underscores its multifaceted mechanism of action. Further research is warranted to fully elucidate its clinical utility.

In contrast, the neuroprotective effects of this compound remain uninvestigated. Future studies are needed to determine if this related furanocoumarin possesses similar or distinct neuroprotective properties, which would allow for a direct and meaningful comparison with Imperatorin. Until such data becomes available, Imperatorin stands out as a well-characterized neuroprotective agent in the furanocoumarin class.

References

Isobyakangelicol: A Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Isobyakangelicol, a natural coumarin found in the roots of Angelica dahurica, has demonstrated potential as a therapeutic agent, particularly in the realm of oncology. This guide provides a comparative analysis of this compound's performance against its close structural analog, Byakangelicin, and other established therapeutic alternatives in the fields of cancer, inflammation, and neuroprotection. The information presented is intended for researchers, scientists, and drug development professionals to evaluate its potential for further investigation.

Anti-Cancer Activity: A Head-to-Head Comparison

Initial studies have highlighted this compound's cytotoxic effects against specific cancer cell lines. A direct comparison of its in vitro efficacy with Byakangelicin and the conventional chemotherapeutic agent Doxorubicin is presented below.

CompoundCell LineIC50 (µM)Reference
This compound HeLa70.04[1][2]
HepG217.97[1][2]
Byakangelicin Breast Cancer CellsDose-dependent inhibition[3]
Doxorubicin HeLa~0.2 - 1.11[4][5]
HepG2~0.84 - 1.68[4][6]
Experimental Protocol: MTT Assay for Cell Viability

The half-maximal inhibitory concentration (IC50) values to determine cytotoxicity were obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A detailed protocol for this assay is as follows:

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Expose the cells to varying concentrations of the test compound (this compound, Byakangelicin, or Doxorubicin) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-Inflammatory Potential: A Mechanistic Look

While quantitative IC50 values for this compound's anti-inflammatory activity are not specified in the provided search results, its structural relative, Byakangelicin , has been shown to possess significant anti-inflammatory properties. It has been observed to inhibit the production of key inflammatory mediators.

In a study on IL-1β-induced mouse chondrocytes, Byakangelicin treatment inhibited the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7] This effect is primarily attributed to the suppression of the NF-κB signaling pathway.[7]

For comparison, Celecoxib , a selective COX-2 inhibitor, is a standard anti-inflammatory drug.

CompoundTargetIC50Reference
Byakangelicin iNOS, COX-2, TNF-α, IL-6Not specified[7]
Celecoxib COX-240 nM[8]
Experimental Protocol: COX-2 Inhibition Assay

The inhibitory effect on the COX-2 enzyme can be determined using a screening assay. The general steps are as follows:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme, and the COX-2 enzyme.

  • Enzyme and Inhibitor Incubation: In a reaction tube or well, combine the reaction buffer, Heme, and COX-2 enzyme. Add the test compound (Byakangelicin or Celecoxib) at various concentrations and incubate for a predetermined time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: Stop the reaction after a specific time (e.g., 2 minutes) by adding a stopping agent like stannous chloride.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is then measured, typically using an ELISA kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence of the inhibitor to the control (no inhibitor). The IC50 value is then determined from the dose-response curve.

Neuroprotective Capabilities: Emerging Evidence

The neuroprotective potential of this compound is an area requiring further investigation. However, studies on its analog, Byakangelicin , suggest a promising role in this therapeutic area. Byakangelicin has been shown to enhance the brain accumulation of other active compounds like curcumin, thereby potentially amplifying their neuroprotective effects.[8][9] It has also been investigated for its potential in ameliorating ischemia-reperfusion-induced brain damage.[10]

As a point of comparison, Curcumin , a natural polyphenol, is a well-studied compound with known neuroprotective properties, acting through antioxidant and anti-inflammatory mechanisms.

CompoundProposed MechanismQuantitative DataReference
Byakangelicin Modulator for improved brain accumulation of other neuroprotective agents.Not specified[8][9]
Curcumin Antioxidant, anti-inflammatory.Not specified[8][9]
Baicalein Antioxidant, anti-apoptotic.Not specified[2]
Experimental Protocol: In Vitro Neuroprotection Assay

A common method to assess neuroprotective effects in vitro involves using a neuronal cell line, such as SH-SY5Y, and inducing neurotoxicity.

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype, for example, by using retinoic acid.

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin, such as amyloid-beta peptide (Aβ) for modeling Alzheimer's disease, or hydrogen peroxide (H₂O₂) to induce oxidative stress.

  • Compound Treatment: Treat the cells with the test compound (e.g., Byakangelicin, Curcumin) at various concentrations before, during, or after the addition of the neurotoxin.

  • Cell Viability Assessment: After a designated incubation period, assess cell viability using the MTT assay as described previously.

  • Mechanistic Studies (Optional): To understand the mechanism of neuroprotection, further assays can be conducted, such as measuring reactive oxygen species (ROS) levels, assessing mitochondrial membrane potential, or analyzing the expression of apoptosis-related proteins.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway implicated in the anti-inflammatory effects of Byakangelicin and a typical experimental workflow for evaluating anti-cancer activity.

Byakangelicin's Inhibition of the NF-κB Signaling Pathway.

anticancer_workflow start Start seed_cells Seed Cancer Cells (e.g., HeLa, HepG2) start->seed_cells treat_compound Treat with This compound seed_cells->treat_compound incubate Incubate (24-72h) treat_compound->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_abs Measure Absorbance mtt_assay->measure_abs calc_ic50 Calculate IC50 Value measure_abs->calc_ic50 end End calc_ic50->end

Experimental Workflow for Determining Anti-Cancer Activity.

References

Unraveling the Cellular Response to Isobyakangelicol: A Look into Modulated Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

While direct comparative transcriptomic data on cells treated with Isobyakangelicol is not publicly available, current research provides valuable insights into its mechanisms of action through the modulation of key signaling pathways. This guide synthesizes the existing experimental data to offer a view of the molecular effects of this compound and its related compounds, providing a foundation for future transcriptomic studies.

This compound and its structural analogs, such as Isobavachalcone, have been shown to exert significant biological effects by targeting critical cellular signaling cascades involved in inflammation and cancer. Although comprehensive gene expression profiles from RNA-sequencing studies are yet to be published, analysis of protein-level modifications and enzyme activity provides a clear indication of the pathways perturbed by these compounds.

Known Signaling Pathways Modulated by this compound and Related Compounds

Research has identified that Isobavachalcone, a compound structurally related to this compound, influences several key signaling pathways:

  • Akt Signaling Pathway: Isobavachalcone has been demonstrated to inhibit the Akt signaling pathway, which is a central regulator of cell survival, proliferation, and apoptosis. It is suggested that Isobavachalcone may directly bind to the ATP-binding pocket of Akt, inhibiting its kinase activity. This leads to reduced phosphorylation of Akt and its downstream targets, ultimately promoting apoptosis in cancer cells.[1]

  • Toll-like Receptor 4 (TLR4) Signaling: In the context of inflammation, Isobavachalcone has been shown to attenuate the TLR4 signaling pathway in brain endothelial cells. It achieves this by modulating both MyD88-dependent and TRIF-dependent pathways, leading to a downstream reduction in the expression of intercellular adhesion molecule-1 (ICAM-1) and leukocyte adhesion.[2]

  • NF-κB Signaling Pathway: As a downstream effector of TLR4 signaling, the NF-κB pathway is also inhibited by Isobavachalcone. This inhibition contributes to the anti-inflammatory effects of the compound.[2]

Another related compound, Isobavachin, has been found to regulate the following pathway:

  • SHP-1-dependent Fyn/Lyn/Syk/Lck Signaling: In mast cells, Isobavachin attenuates allergic inflammatory responses by enhancing the phosphorylation of SHP-1. This phosphatase then dephosphorylates and inactivates key tyrosine kinases such as Fyn, Lyn, Syk, and Lck, which are crucial for mast cell activation.[3]

These findings suggest that this compound likely shares similar targets and influences these critical cellular signaling networks.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To better understand the intricate cellular processes modulated by this compound and its analogs, the following diagrams illustrate the key signaling pathways and a generalized experimental workflow for transcriptomic analysis.

Isobyakangelicol_Signaling_Pathways cluster_akt Akt Signaling Pathway cluster_tlr4 TLR4 Signaling Pathway Akt Akt Downstream_Targets Downstream Targets (e.g., Bad, GSK3β) Akt->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Apoptosis Apoptosis Downstream_Targets->Apoptosis Isobyakangelicol_Akt This compound (Isobavachalcone) Isobyakangelicol_Akt->Akt Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NF_kB NF-κB MyD88->NF_kB TRIF->NF_kB ICAM1 ICAM-1 Expression NF_kB->ICAM1 Inflammation Inflammation ICAM1->Inflammation Isobyakangelicol_TLR4 This compound (Isobavachalcone) Isobyakangelicol_TLR4->TLR4 Inhibits

Figure 1: Modulated signaling pathways by this compound analogs.

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment Groups (Vehicle Control vs. This compound) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control (e.g., FastQC) Sequencing->QC Alignment Read Alignment (e.g., STAR) QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway Enrichment Analysis DEA->Pathway_Analysis

Figure 2: A general workflow for a comparative transcriptomics study.

Comparative Data and Experimental Protocols: A Look at a Proxy Compound

Given the absence of direct transcriptomic data for this compound, we present a hypothetical comparative table based on the known effects of a well-characterized inhibitor of the Akt pathway, a primary target of the this compound analog, Isobavachalcone. This serves as an illustrative example of the kind of data a comparative transcriptomics study would generate.

Table 1: Illustrative Differentially Expressed Genes in an Akt Pathway Inhibitor-Treated Cancer Cell Line
Gene SymbolGene NameLog2 Fold Change (Treated vs. Control)p-valueBiological Function
Upregulated Genes
DDIT3DNA Damage Inducible Transcript 33.5< 0.001Apoptosis, ER Stress
TRIB3Tribbles Pseudokinase 33.1< 0.001Apoptosis, Insulin Signaling
BBC3BCL2 Binding Component 3 (PUMA)2.8< 0.001Apoptosis
GADD45AGrowth Arrest and DNA Damage Inducible Alpha2.5< 0.01Cell Cycle Arrest, DNA Repair
Downregulated Genes
CCND1Cyclin D1-2.9< 0.001Cell Cycle Progression
BIRC5Baculoviral IAP Repeat Containing 5 (Survivin)-2.7< 0.001Inhibition of Apoptosis
MYCMYC Proto-Oncogene-2.4< 0.01Cell Proliferation, Transcription
VEGFAVascular Endothelial Growth Factor A-2.1< 0.01Angiogenesis

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is based on the expected outcomes of inhibiting the Akt pathway in a cancer cell line and does not represent actual experimental results for this compound.

Experimental Protocols

The following is a generalized protocol for a comparative transcriptomic study using RNA sequencing, which could be adapted for investigating the effects of this compound.

1. Cell Culture and Treatment:

  • A human cancer cell line with a constitutively active Akt pathway (e.g., MCF-7 breast cancer cells) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells would be seeded and allowed to adhere overnight.

  • The following day, cells would be treated with either a vehicle control (e.g., DMSO) or a range of concentrations of this compound for a specified time (e.g., 24 hours).

2. RNA Extraction and Quality Control:

  • Total RNA would be extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • The quantity and quality of the extracted RNA would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high purity and integrity (RIN > 8).

3. RNA-sequencing Library Preparation and Sequencing:

  • mRNA would be isolated from the total RNA using oligo(dT) magnetic beads.

  • The isolated mRNA would be fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers.

  • Second-strand cDNA synthesis would be performed, followed by end-repair, A-tailing, and ligation of sequencing adapters.

  • The ligated products would be amplified by PCR to generate the final cDNA library.

  • The quality of the library would be assessed using a bioanalyzer.

  • The libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis:

  • The raw sequencing reads would be subjected to quality control using tools like FastQC.

  • Reads would be aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Gene expression levels would be quantified using tools like RSEM or featureCounts.

  • Differential gene expression analysis between this compound-treated and control samples would be performed using packages such as DESeq2 or edgeR in R.

  • Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 would be considered significantly differentially expressed.

  • Pathway and gene ontology enrichment analysis would be performed using tools like GSEA or DAVID to identify the biological processes and pathways affected by this compound treatment.

This guide provides a framework for understanding the molecular effects of this compound based on current knowledge and outlines the necessary steps for future, more comprehensive transcriptomic studies. The elucidation of the complete gene expression signature will be invaluable for the continued development of this compound as a potential therapeutic agent.

References

Safety Operating Guide

Proper Disposal of Isobyakangelicol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Isobyakangelicol, a furanocoumarin found in plants such as Angelica dahurica, requires careful handling and disposal due to its potential hazards.[1] Adherence to proper disposal procedures is critical to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound in a laboratory setting.

Hazard Profile and Safety Precautions

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, preventing its release into the environment is a primary concern.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Safety goggles with side-shields.[2]

  • Hand Protection: Protective gloves.[2]

  • Skin and Body Protection: Impervious clothing, such as a lab coat.[2]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An accessible safety shower and eyewash station are essential.[2]

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CategoryHazard StatementPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[2]P273: Avoid release to the environment.[2]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[2]P391: Collect spillage.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste disposal program. Under no circumstances should it be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Labeling: All waste containing this compound must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials, such as strong acids/alkalis or strong oxidizing/reducing agents, should be kept separate to prevent hazardous reactions.[2]

2. Waste Collection and Storage:

  • Solid Waste: Collect solid this compound waste (e.g., contaminated consumables like gloves, weigh boats, and paper towels) in a designated, leak-proof container with a secure lid.

  • Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and properly labeled waste container. If the original container is used for waste collection, ensure it is in good condition.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from direct sunlight and sources of ignition.[2]

3. Disposal of Empty Containers:

  • Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing and allowing the container to dry, deface or remove the original label and dispose of the container according to your institution's guidelines for chemically cleaned glassware or plasticware.[3][4]

4. Arranging for Waste Pickup:

  • Contact your institution's EHS or hazardous waste management department to schedule a pickup for the this compound waste.

  • Follow all institutional procedures for waste manifest documentation and handover.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Isobyakangelicol_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty this compound Container? start->empty_container classify Classify Waste: Solid or Liquid? ppe->classify solid_waste Solid Waste (e.g., contaminated consumables) classify->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) classify->liquid_waste Liquid solid_container Place in Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Contact EHS for Hazardous Waste Pickup storage->pickup end End: Proper Disposal pickup->end triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Cleaned Container per Institutional Guidelines triple_rinse->dispose_container collect_rinsate->liquid_container

Caption: Workflow for the safe handling and disposal of this compound waste.

Decontamination Procedures

In the event of a spill, collect the spillage and place it in a suitable container for disposal.[2] Wash the affected area thoroughly. Avoid allowing the substance to enter drains or watercourses.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies and procedures.

References

Essential Safety and Operational Guide for Handling Isobyakangelicol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Isobyakangelicol. The following procedures and data are critical for safe handling, storage, and disposal.

Chemical Safety Data

The following table summarizes the key quantitative data for this compound.

CategoryData PointValueReference
Chemical Identification CAS Number35214-81-4[1]
Molecular FormulaC17H16O6[1]
Molecular Weight316.31 g/mol [1]
Toxicological Data Acute Oral ToxicityCategory 4 (Harmful if swallowed)[1]
IC50 (HeLa cells)70.04 μM[2]
IC50 (HepG2 cells)17.97 μM[2]
Environmental Hazards Acute Aquatic ToxicityCategory 1 (Very toxic to aquatic life)[1]
Chronic Aquatic ToxicityCategory 1 (Very toxic to aquatic life with long lasting effects)[1]
Exposure Controls Occupational Exposure LimitsNo data available[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][3]

  • Eye Protection: Wear safety goggles with side-shields.[1]

  • Hand Protection: Use protective gloves.[1]

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: A suitable respirator is required, especially in areas with inadequate ventilation.[1]

Donning and Doffing PPE

Properly putting on and taking off PPE is crucial to prevent contamination.

Donning Sequence:

  • Body Protection (impervious clothing)

  • Respiratory Protection (respirator)

  • Eye Protection (safety goggles)

  • Hand Protection (gloves)

Doffing Sequence:

  • Gloves

  • Body Protection

  • Eye Protection

  • Respiratory Protection Always wash hands thoroughly after removing PPE.

Operational Procedures

Handling
  • Avoid all contact with eyes and skin.[1]

  • Do not inhale dust or aerosols.[1]

  • Work exclusively in areas equipped with appropriate exhaust ventilation.[1]

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

Storage
  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • Storage Temperatures:

    • Powder: -20°C[1]

    • In solvent: -80°C[1]

Emergency and Disposal Plans

First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth with water.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]

  • Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and consult a physician.[1]

  • Inhalation: Move the person to fresh air immediately.[1]

Spill Response Workflow

The following diagram outlines the step-by-step procedure for managing an this compound spill.

Spill_Response_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_decontamination Decontamination cluster_disposal Disposal spill_detected Spill Detected evacuate Evacuate Immediate Area spill_detected->evacuate notify Notify Supervisor & EHS evacuate->notify don_ppe Don Appropriate PPE notify->don_ppe contain_spill Contain Spill with Inert Absorbent don_ppe->contain_spill collect_waste Collect Contaminated Material contain_spill->collect_waste place_in_container Place in Labeled Hazardous Waste Container collect_waste->place_in_container decontaminate_area Decontaminate Spill Area place_in_container->decontaminate_area doff_ppe Doff PPE Correctly decontaminate_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Waste via Approved Plant wash_hands->dispose_waste

Caption: Workflow for handling an this compound spill.

Disposal Plan
  • All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be collected in a properly labeled, sealed container for hazardous waste.[1]

  • Dispose of the contents and the container at an approved waste disposal plant.[1]

  • Avoid release to the environment.[1] Do not dispose of down the drain or in regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.